Tert-butyl 3-hydroxyphenylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h4-7,13H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQNVUQTARSZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310147 | |
| Record name | TERT-BUTYL 3-HYDROXYPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19962-06-2 | |
| Record name | 19962-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TERT-BUTYL 3-HYDROXYPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-hydroxyphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 3-hydroxyphenylcarbamate (CAS: 19962-06-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-hydroxyphenylcarbamate, also known as N-Boc-3-aminophenol, is a valuable chemical intermediate widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a phenol group and a tert-butyloxycarbonyl (Boc)-protected amine, making it a versatile building block for the synthesis of more complex molecules. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for the strategic unveiling of the amine functionality at a desired synthetic stage. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, along with its applications in the synthesis of bioactive compounds.
Chemical Properties and Characterization
A summary of the key chemical and physical properties of this compound is provided in the table below. These data are essential for its identification, handling, and use in synthetic procedures.
| Property | Value | Reference |
| CAS Number | 19962-06-2 | |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| Appearance | Colorless oil or white to light yellow powder/crystal | [1] |
| Melting Point | 129-130 °C | [1] |
| Boiling Point | 286.8 °C (Predicted) | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | |
| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 7.12-7.10 (m, 2H), 6.73-6.71 (dd, J=1.2 Hz, 8.0 Hz, 1H), 6.55-6.53 (m, 2H), 6.03 (br, 1H), 1.51 (s, 9H) | [1] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 156.55, 152.96, 139.39, 129.91, 110.74, 110.34, 106.05, 80.90, 28.36 | [1] |
| HRMS (ESI) | m/z [M+Na]⁺ calcd for C₁₁H₁₅NO₃Na: 232.0944; found: 232.0946 | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-tert-butoxycarbonylation of 3-aminophenol using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
-
3-Aminophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-aminophenol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
The crude this compound can be purified by flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified this compound.
Applications in Drug Development
This compound serves as a key building block in the synthesis of various pharmaceutically active compounds. The presence of both a nucleophilic phenol and a protected amine allows for sequential and site-selective modifications.
Role as a Boc-Protected Intermediate
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in a variety of reaction conditions and its ease of removal under moderately acidic conditions. This allows for the selective reaction at other functional groups within the molecule, such as the phenolic hydroxyl group, before deprotecting the amine for subsequent reactions.
Caption: Boc protection and deprotection workflow.
Intermediate in the Synthesis of Kinase Inhibitors
While not a direct modulator of signaling pathways itself, this compound is a valuable intermediate in the synthesis of kinase inhibitors. For instance, substituted aminophenols are common scaffolds in the design of inhibitors targeting various kinases involved in cancer signaling pathways. The synthesis of such inhibitors often involves the initial protection of the amino group, modification of the phenolic ring, and subsequent deprotection and further derivatization of the amine.
The general workflow for utilizing this compound in the synthesis of a hypothetical kinase inhibitor is depicted below.
Caption: Workflow for kinase inhibitor synthesis.
This workflow illustrates the strategic use of this compound as a protected building block, enabling the construction of complex molecular architectures required for potent and selective kinase inhibition. The specific modifications and coupling partners would be dictated by the target kinase and the desired structure-activity relationship.
References
An In-depth Technical Guide to the Synthesis and Properties of N-Boc-3-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-3-aminophenol, a valuable intermediate in organic synthesis and drug discovery. The document details its synthesis, physicochemical properties, and potential applications, presenting quantitative data in structured tables and outlining a detailed experimental protocol for its preparation.
Core Synthesis and Properties
N-Boc-3-aminophenol, systematically named tert-butyl (3-hydroxyphenyl)carbamate, is a derivative of 3-aminophenol where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is widely employed in medicinal chemistry to mask the reactivity of the amine functionality during multi-step syntheses, allowing for selective modifications at other positions of the molecule. The Boc group can be readily removed under acidic conditions, restoring the amino group for subsequent reactions.
Physicochemical Properties
A summary of the key physicochemical properties of N-Boc-3-aminophenol is provided in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₃ | |
| Molecular Weight | 209.24 g/mol | |
| Melting Point | 129-131 °C | [1] |
| Appearance | Colorless oil or solid | [1] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. | General knowledge for Boc-protected amines. Specific quantitative data is not readily available in the cited literature. |
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 7.12-7.10 (m, 2H), 6.73-6.71 (dd, J=1.2 Hz, 8.0 Hz, 1H), 6.55-6.53 (m, 2H), 6.03 (br, 1H), 1.51 (s, 9H) | [1] |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 156.55, 152.96, 139.39, 129.91, 110.74, 110.34, 106.05, 80.90, 28.36 | [1] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z [M+Na]⁺ calcd for C₁₁H₁₅NO₃Na: 232.0944; found: 232.0946 | [1] |
Synthesis of N-Boc-3-Aminophenol
The synthesis of N-Boc-3-aminophenol typically involves the reaction of 3-aminophenol with a Boc-protection reagent. A common and efficient method utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc source.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of tert-butyl (3-hydroxyphenyl)carbamate.
Materials:
-
3-Aminophenol
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP) - Note: While Boc₂O is more common, this protocol utilizes a specific reagent. The general principle of reacting an amine with a Boc-anhydride remains the same.
-
Ethanol
-
tert-Butyl methyl ether
Procedure:
-
A mixture of BCMP (2.02 mmol) and 3-aminophenol (2.02 mmol) in ethanol (10 mL) is heated under reflux for 1 hour.[1]
-
The reaction mixture is then concentrated under reduced pressure.[1]
-
The resulting residue is suspended in tert-butyl methyl ether (10 mL), filtered, and the filtrate is concentrated in vacuo to yield the crude product.[1]
-
The crude product can be further purified by column chromatography if necessary.
Yield: 94%[1]
Synthesis Workflow
The synthesis of N-Boc-3-aminophenol can be visualized as a straightforward protection reaction. The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthesis workflow for N-Boc-3-aminophenol.
Applications in Drug Development
The carbamate functional group is a key structural motif in a wide array of approved drugs and is increasingly utilized in medicinal chemistry. Carbamate derivatives are designed to interact with biological targets and can improve the pharmacological properties of parent molecules.
While specific, publicly available literature detailing the direct use of N-Boc-3-aminophenol in a signaling pathway or as a key component of a marketed drug is limited, its structural motif is of significant interest. For instance, derivatives of tert-butyl carbamate have been investigated as potential therapeutic agents. One such example is tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, which has been studied for its potential role as a β-secretase and acetylcholinesterase inhibitor in the context of Alzheimer's disease. This highlights the potential for molecules containing the tert-butyl carbamate functional group to be developed into clinically relevant compounds.
The primary role of N-Boc-3-aminophenol in drug development is as a versatile building block. The presence of both a protected amine and a hydroxyl group on the aromatic ring allows for a variety of chemical modifications. This makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amine provides a stable handle for reactions at other sites, and its subsequent deprotection allows for the introduction of diverse functionalities at the amino position.
References
An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-hydroxyphenylcarbamate
This technical guide provides a comprehensive overview of the melting point and appearance of tert-butyl 3-hydroxyphenylcarbamate, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a workflow for its synthesis and purification.
Physicochemical Properties
This compound can exist in two distinct physical forms, which accounts for the variation in reported data. The compound is typically a colorless oil in its crude form and a crystalline solid upon purification.
The appearance of this compound is indicative of its purity. In its unpurified state, it is often isolated as a colorless oil[1]. Following purification, typically through recrystallization, it presents as a white to light yellow powder or crystalline solid[2].
The melting point of this compound varies with its physical state and purity. The crystalline form exhibits a higher and more defined melting point. The reported melting points are summarized in the table below.
| Physical State | Melting Point (°C) | Reference |
| Crystalline Solid | 140 | |
| Crystalline Solid (Lit. value) | 130-131 | [1] |
| Crystalline Solid | 129-130 | [1] |
The discrepancy in the reported melting points for the crystalline solid may be attributed to different analytical methods or residual impurities. A lower melting point range often suggests the presence of impurities.
Experimental Protocols
A common method for the synthesis of this compound involves the protection of 3-aminophenol with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-Aminophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane or a mixture of ethyl acetate and hexane for recrystallization
Procedure:
-
Dissolve 3-aminophenol in anhydrous THF in a round-bottom flask.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue (often a colorless oil) in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a colorless oil.
-
For purification, recrystallize the crude oil from a suitable solvent system, such as ethyl acetate/hexane or hexane alone, to obtain this compound as a crystalline solid[3][4][5].
The melting point of the crystalline this compound can be determined using the capillary method with a melting point apparatus[6].
Materials and Equipment:
-
Purified crystalline this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered by grinding it in a mortar.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface[7][8].
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium as the melting point is approached.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point). This range is the melting point of the sample.
-
For accuracy, repeat the determination with a fresh sample. A previously melted sample should not be reused as its crystal structure may have changed[7].
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. tert-Butyl (3-Hydroxyphenyl)carbamate | 19962-06-2 | TCI AMERICA [tcichemicals.com]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chm.uri.edu [chm.uri.edu]
In-Depth Technical Guide to the Spectroscopic Data of N-Boc-3-aminophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-aminophenol, systematically named tert-butyl (3-hydroxyphenyl)carbamate, is a valuable chemical intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex organic molecules. The presence of three distinct functional groups—a Boc-protected amine, a hydroxyl group, and an aromatic ring—makes it a versatile building block. Accurate and comprehensive spectroscopic data is crucial for its identification, purity assessment, and quality control in any research and development setting. This technical guide provides a detailed overview of the spectroscopic signature of N-Boc-3-aminophenol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for both the synthesis of the compound and the acquisition of its spectroscopic data are also presented.
Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for N-Boc-3-aminophenol.
Table 1: ¹H NMR Spectroscopic Data[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.12-7.10 | m | 2H | Ar-H |
| 6.73-6.71 | dd, J=1.2 Hz, 8.0 Hz | 1H | Ar-H |
| 6.55-6.53 | m | 2H | Ar-H |
| 6.03 | br | 1H | NH |
| 1.51 | s | 9H | -C(CH ₃)₃ |
Solvent: CDCl₃, Frequency: 600 MHz
Table 2: ¹³C NMR Spectroscopic Data[1]
| Chemical Shift (δ) ppm | Assignment |
| 156.55 | Ar-C -OH |
| 152.96 | C =O (Carbamate) |
| 139.39 | Ar-C -NH |
| 129.91 | Ar-C H |
| 110.74 | Ar-C H |
| 110.34 | Ar-C H |
| 106.05 | Ar-C H |
| 80.90 | -C (CH₃)₃ |
| 28.36 | -C(C H₃)₃ |
Solvent: CDCl₃, Frequency: 101 MHz
Table 3: Mass Spectrometry Data[1]
| m/z | Ion |
| 232.0946 | [M+Na]⁺ |
Technique: Electrospray Ionization (ESI), High-Resolution Mass Spectrometry (HRMS)
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H Stretch (Phenolic) |
| ~3300 | Medium | N-H Stretch (Carbamate) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2930 | Medium | Aliphatic C-H Stretch |
| ~1700 | Strong | C=O Stretch (Carbamate) |
| ~1600, ~1480 | Medium | Aromatic C=C Stretch |
| ~1240, ~1160 | Strong | C-O Stretch (Carbamate) |
Note: This data is based on characteristic infrared absorption frequencies for the functional groups present in the molecule, as a specific experimental spectrum was not found in the literature search.
Experimental Protocols
Synthesis of N-Boc-3-aminophenol
A detailed procedure for the synthesis of tert-butyl (3-hydroxyphenyl)carbamate is as follows.[1]
Materials:
-
3-Aminophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF)
-
4-Dimethylaminopyridine (DMAP)
-
Ethyl acetate
-
Citric acid (aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (a precursor not directly involved in the final reaction but mentioned in the context of the cited literature) and DMAP in THF, a solution of Boc₂O in THF is added at 0 °C.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is then quenched by the addition of water and extracted with ethyl acetate.
-
The organic layer is sequentially washed with aqueous citric acid, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the product.
Note: The provided literature describes a general method for Boc protection. A more direct synthesis would involve the reaction of 3-aminophenol with Boc₂O in a suitable solvent like THF or dichloromethane, often with a base such as triethylamine or DMAP.
Spectroscopic Analysis Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like N-Boc-3-aminophenol.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified N-Boc-3-aminophenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[3]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Mass Spectrometry (High-Resolution):
-
Sample Preparation: Prepare a dilute solution of N-Boc-3-aminophenol in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
-
Instrument Setup:
-
Select the appropriate ionization mode (e.g., positive ion mode for ESI to detect [M+H]⁺ or [M+Na]⁺).
-
Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of N-Boc-3-aminophenol with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Workflow and Logical Diagrams
The following diagrams illustrate the logical workflow for the synthesis and characterization of N-Boc-3-aminophenol.
Caption: Synthetic workflow for N-Boc-3-aminophenol.
Caption: Characterization workflow for N-Boc-3-aminophenol.
References
stability of Tert-butyl 3-hydroxyphenylcarbamate under various conditions
An In-depth Technical Guide to the Stability of Tert-butyl 3-hydroxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical intermediate frequently utilized in the synthesis of pharmaceuticals and other complex organic molecules. Its stability under a variety of processing and storage conditions is a critical parameter that influences reaction efficiency, product purity, and the shelf-life of intermediates and final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including acidic, basic, thermal, oxidative, and photolytic environments. The information presented herein is intended to assist researchers and drug development professionals in designing robust synthetic routes, establishing appropriate storage conditions, and developing stability-indicating analytical methods.
Chemical Structure and General Stability
This compound possesses two key functional groups that dictate its stability: a carbamate linkage protected by a tert-butoxycarbonyl (Boc) group and a phenolic hydroxyl group. The Boc group is notoriously sensitive to acidic conditions, while the phenolic moiety can be susceptible to oxidation. The carbamate linkage to the electron-rich phenyl ring also influences its lability under basic conditions.
Stability Under Various Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1][2] These studies help to identify potential degradation products and pathways.[1]
Acidic Conditions
The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[3][4] This deprotection is a common synthetic strategy but an undesirable degradation pathway during storage or in certain formulation environments. The mechanism proceeds through the formation of a stable tertiary carbocation (tert-butyl cation), which then typically forms isobutylene and carbon dioxide upon breakdown of the carbamic acid.[5]
Expected Degradation Product: 3-Aminophenol.
Basic Conditions
While Boc-protected amines are generally stable towards most bases, the attachment of the Boc group to a phenolic oxygen, as is the case in a related compound where it is directly attached to the oxygen, makes it more susceptible to base-catalyzed hydrolysis.[4][6] For this compound, the carbamate is on the nitrogen, but the phenolic hydroxyl group can be deprotonated under basic conditions, potentially influencing the stability of the molecule. However, specific studies on Boc-protected phenols show lability to bases.[6][7]
Expected Degradation Product under strong basic conditions: 3-Aminophenol.
A study on the base-lability of the Boc group on phenols provides some insight into the conditions that can lead to cleavage. The following table summarizes the cleavage of various Boc-protected phenols under different basic conditions. While not specific to this compound, it offers valuable comparative data.
| Compound (Boc-protected Phenol) | Base/Solvent | Time (h) | Yield of Deprotected Phenol (%) |
| 1-tert-butoxycarbonyloxybenzene | 0.5% MeONa/CHCl3 | 1 | 88 |
| 1-tert-butoxycarbonyloxybenzene | 15 N NH4OH/MeOH (2/1) | 5 | 94 |
| 1-tert-butoxycarbonyloxybenzene | 25% Piperidine/CHCl3 | 6 | 86 |
| 1-tert-butoxycarbonyloxybenzene | 1 N NaOH/MeOH (2/1) | 24 | 87 |
| Methyl 4-tert-butoxycarbonyloxybenzoate | 1% Piperidine/CHCl3 | 36 | 92 |
| 4-tert-butoxycarbonyloxy-3-methoxy-cinnamate | 1% Piperidine/CHCl3 | 3 | 92 |
Data adapted from a study on the base-lability of Boc groups on phenols.[6][7]
Thermal Stability
Carbamates can be thermally labile.[3] The Boc group, in particular, can be removed at elevated temperatures.[3] For related compounds, thermal deprotection has been observed at temperatures above 85-90°C.[3] High temperatures, such as those used in continuous flow reactors (120-240°C), can also be used for the thermal deprotection of tert-butyl esters.[8]
Expected Degradation Product: 3-Aminophenol and potentially other byproducts from the decomposition of the Boc group.
Oxidative Stability
The phenolic hydroxyl group makes this compound susceptible to oxidation.[1][9] Phenols are electron-rich and can be oxidized to form quinone-type structures or undergo oxidative coupling. The tert-butyl group on the carbamate may offer some steric hindrance, which can enhance the stability of phenolic compounds against oxidation.[10] Common laboratory and industrial oxidizing agents, such as hydrogen peroxide, can be used to probe this potential degradation pathway.[3][9]
Expected Degradation Products: Oxidized species, potentially including quinones or polymeric materials.
Photostability
Expected Degradation Products: Photo-oxidized and rearranged products.
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are designed to intentionally degrade the molecule to an appropriate extent (typically 5-20% degradation) to ensure that the stability-indicating method can detect the degradation products.[11]
General Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.[12][13]
Acidic Hydrolysis
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 N NaOH.
Basic Hydrolysis
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
Oxidative Degradation
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Monitor the degradation at various time points.
Thermal Degradation (in Solution)
-
Place a sealed vial of the stock solution in an oven at an elevated temperature (e.g., 80°C).
-
Withdraw samples at various time points.
-
A control sample should be kept at the recommended storage temperature.
Thermal Degradation (Solid State)
-
Place a known amount of the solid compound in a vial in an oven at an elevated temperature (e.g., 80°C).
-
At each time point, dissolve a portion of the solid in the initial solvent to the stock solution concentration for analysis.
Photostability
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the samples after the exposure period.
Analytical Method for Stability Indicating Studies
A stability-indicating analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (LC-MS) detection, is crucial for separating the parent compound from its degradation products.[12][13][14]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both the parent compound and potential degradants absorb, or mass spectrometry for identification of degradation products.
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Conclusion
The stability of this compound is significantly influenced by the presence of the acid-labile Boc group and the oxidatively sensitive phenolic hydroxyl group. It is expected to be unstable under acidic conditions, leading to deprotection to 3-aminophenol. While generally more stable under basic conditions than its O-Boc analogue, it may still be susceptible to hydrolysis under harsher basic conditions. Thermal stress is also likely to cause degradation. The phenolic moiety makes it a candidate for oxidative and photolytic degradation. A thorough forced degradation study, as outlined in this guide, is imperative for any drug development program involving this intermediate to ensure the development of a stable product and robust, stability-indicating analytical methods.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Commercial Availability and Technical Guide for Tert-butyl 3-hydroxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of Tert-butyl 3-hydroxyphenylcarbamate, a key intermediate in pharmaceutical synthesis. This document details commercially available sources, purity, and pricing, alongside a detailed experimental protocol for its synthesis and characterization. Furthermore, a proposed mechanism of action is explored through its potential interaction with the STAT3 signaling pathway, a critical target in cancer and inflammatory diseases.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, quantity, and pricing.
| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |
| TCI Chemicals | tert-Butyl (3-Hydroxyphenyl)carbamate | 19962-06-2 | >98.0% (HPLC) | 1g, 5g, 25g | Contact for quote |
| Universal Biologicals | tert-Butyl (3-hydroxyphenyl)carbamate | 19962-06-2 | Not Specified | 25g, 100g | £132.00, £448.00 |
| Biosynth | This compound | 19962-06-2 | Not Specified | Custom | Contact for quote |
| Sigma-Aldrich | tert-Butyl (3-hydroxy-4-methylphenyl)carbamate | 345893-26-7 | 98% | Custom | Contact for quote |
| BLDpharm | tert-Butyl (2-(3-hydroxyphenyl)cyclopropyl)carbamate | 1380680-16-9 | Not Specified | Custom | Contact for quote |
Experimental Protocols
The synthesis of this compound can be achieved through the N-tert-butoxycarbonylation of 3-aminophenol. The following protocol is adapted from established methods and provides a reliable route to the desired product.[1]
Synthesis of this compound[1]
Materials:
-
3-Aminophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethanol
-
tert-Butyl methyl ether
Procedure:
-
A mixture of 3-aminophenol (1 equivalent) and di-tert-butyl dicarbonate (1.1 equivalents) in ethanol (10 mL) is heated under reflux for 1 hour.
-
The reaction mixture is then concentrated under reduced pressure.
-
The resulting residue is suspended in tert-butyl methyl ether (10 mL), filtered, and the filtrate is concentrated in vacuo to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Characterization Data: [1]
-
Appearance: Colorless oil
-
¹H NMR (600 MHz, CDCl₃) δ (ppm): 7.12-7.10 (m, 2H), 6.73-6.71 (dd, J=1.2 Hz, 8.0 Hz, 1H), 6.55-6.53 (m, 2H), 6.03 (br, 1H), 1.51 (s, 9H)
A general workflow for this synthesis is depicted below:
Potential Biological Activity and Signaling Pathway
While the direct biological targets of this compound are not extensively characterized in publicly available literature, its structural motifs are present in molecules known to possess biological activity. The tert-butyl carbamate group is a common protecting group in drug development, and phenolic carbamates have been investigated for a range of therapeutic applications.[2] A related compound, Tert-butyl (4-chloro-3-hydroxyphenyl)carbamate, has shown potential in studies related to angiogenesis, cancer, and inflammation-related diseases.[3]
These therapeutic areas are often linked to the dysregulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5][6] Constitutive activation of STAT3 is a hallmark of many cancers and inflammatory conditions, making it a prime target for therapeutic intervention.[7][8] Small molecule inhibitors of STAT3 often feature structures that can interact with the SH2 domain of the STAT3 protein, preventing its phosphorylation and dimerization.[7]
Given the structural similarities of this compound to known STAT3 inhibitors, it is plausible that this compound could act as a modulator of the STAT3 pathway. The following diagram illustrates a simplified representation of the STAT3 signaling cascade and a hypothetical point of inhibition.
This guide serves as a foundational resource for researchers interested in this compound. The provided information on its commercial availability and synthetic methodology, coupled with the exploration of its potential biological relevance, aims to facilitate further investigation into its applications in drug discovery and development.
References
- 1. tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | C11H14ClNO3 | CID 53439113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. biosynce.com [biosynce.com]
- 4. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of Stat3 Signaling Pathway: Ingenta Connect [ingentaconnect.com]
- 6. benthamscience.com [benthamscience.com]
- 7. scbt.com [scbt.com]
- 8. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
An In-Depth Technical Guide to Tert-butyl 3-hydroxyphenylcarbamate: A Foundational Moiety in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-hydroxyphenylcarbamate is a vital chemical intermediate, serving as a fundamental building block in the synthesis of a wide array of more complex molecules, particularly in the realm of drug discovery. Its structure, featuring a Boc-protected amine and a hydroxylated phenyl ring, offers versatile handles for chemical modification, making it a valuable scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a precursor to biologically active compounds. While direct quantitative biological data for this compound is not extensively available in the public domain, its integration into various pharmaceutical agents underscores its importance.
Chemical Properties and Data Presentation
The inherent characteristics of this compound make it a stable and reliable reagent in organic synthesis. Key physicochemical and spectroscopic data are summarized below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₃ | |
| Molecular Weight | 209.24 g/mol | |
| Appearance | Colorless oil | [1] |
| Melting Point | 129-130 °C | [1] |
| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 7.12-7.10 (m, 2H), 6.73-6.71 (dd, J=1.2 Hz, 8.0 Hz, 1H), 6.55-6.53 (m, 2H), 6.03 (br, 1H), 1.51 (s, 9H) | [1] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 156.55, 152.96, 139.39, 129.91, 110.74, 110.34, 106.05, 80.90, 28.36 | [1] |
| ESI HRMS (m/z) | [M+Na]⁺ calcd for C₁₁H₁₅NO₃Na: 232.0944; found: 232.0946 | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common and effective approach involves the N-tert-butoxycarbonylation of 3-aminophenol.
Synthesis of this compound
Materials:
-
3-Aminophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate)
Procedure:
-
Dissolve 3-aminophenol in a suitable solvent such as THF or DCM in a round-bottom flask.
-
Add a base, such as triethylamine or sodium bicarbonate, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is typically quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[1]
Role in Drug Discovery and Organic Synthesis
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. The Boc-protecting group allows for selective reactions at other positions of the molecule, and it can be readily removed under acidic conditions to reveal the free amine for further functionalization. The hydroxyl group on the phenyl ring provides a site for etherification, esterification, or other modifications to explore structure-activity relationships (SAR) in drug design.
While specific biological activity data for the parent compound is limited, its derivatives have been investigated for various therapeutic applications. For example, more complex molecules incorporating the hydroxyphenylcarbamate moiety have been explored as potential therapeutic agents.
Representative Signaling Pathway: Cholinesterase Inhibition by Carbamates
Although no specific signaling pathway has been described for this compound, the carbamate functional group is a well-known pharmacophore responsible for the inhibition of cholinesterase enzymes, which is a key mechanism in the treatment of conditions like Alzheimer's disease and myasthenia gravis. The following diagram illustrates the general mechanism of cholinesterase inhibition by carbamate compounds.
Caption: General mechanism of cholinesterase inhibition by carbamate compounds.
This diagram illustrates how carbamate inhibitors reversibly bind to the active site of cholinesterase, followed by the carbamylation of a key serine residue, leading to the inactivation of the enzyme. The subsequent slow hydrolysis regenerates the active enzyme.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of this compound.
Caption: A typical experimental workflow for the synthesis and characterization.
Conclusion
This compound is a foundational molecule in medicinal chemistry and organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups make it an invaluable building block for the creation of more elaborate molecular architectures with potential therapeutic applications. While the biological profile of the parent compound is not extensively documented, its role as a key intermediate in the development of biologically active molecules is well-established. Future research may focus on exploring the intrinsic biological activities of this core scaffold, potentially revealing new avenues for drug discovery.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Tert-butyl 3-hydroxyphenylcarbamate
Introduction
Tert-butyl 3-hydroxyphenylcarbamate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group offers a robust method for the temporary masking of the amino functionality of 3-aminophenol, allowing for selective reactions at other sites of the molecule. The Boc group is favored due to its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions.[1][2] This document provides a detailed protocol for the synthesis of this compound from 3-aminophenol and di-tert-butyl dicarbonate (Boc anhydride), a common and efficient method for N-tert-butoxycarbonylation.[1][3][4][5]
Principle of the Method
The synthesis involves the nucleophilic attack of the amino group of 3-aminophenol on one of the carbonyl carbons of di-tert-butyl dicarbonate. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the amine, enhancing its nucleophilicity. The choice of reaction conditions, such as solvent and base, can be crucial for achieving high yields and selectivity, as 3-aminophenol possesses two nucleophilic sites: the amino group and the hydroxyl group. Generally, the amino group is more nucleophilic than the hydroxyl group under neutral or slightly basic conditions, leading to preferential N-acylation.[6]
Experimental Protocol
Materials:
-
3-Aminophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Acetonitrile, Ethanol, Tetrahydrofuran (THF), Dichloromethane (DCM))[3][7][8]
-
Base (optional, e.g., 4-dimethylaminopyridine (DMAP), sodium bicarbonate)[1][3]
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography (if necessary)
-
Hexane and Ethyl Acetate (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminophenol (1.0 equivalent) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and ethanol (e.g., 10 mL of acetonitrile and 2 mL of ethanol per 1.83 mmol of 3-aminophenol).[7] Stir the solution at room temperature until the 3-aminophenol is completely dissolved.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent).[7]
-
Reaction: Heat the resulting solution to 65 °C and allow it to stir for 60 minutes.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure tert-butyl (3-hydroxyphenyl)carbamate.[9]
-
Data Presentation
| Product | Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |
| Tert-butyl (3-hydroxyphenyl)carbamate | 3-Aminophenol | Boc₂O | Acetonitrile / Ethanol | 60 minutes | 65 °C | 94% | [7] |
Mandatory Visualization
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. rsc.org [rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Note: Selective N-Boc Protection of 3-Aminophenol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed experimental protocol for the selective N-protection of 3-aminophenol using di-tert-butyl dicarbonate (Boc₂O). The tert-butyloxycarbonyl (Boc) group is a crucial protecting group in organic synthesis, particularly in pharmaceutical and peptide chemistry, due to its stability in various conditions and its facile removal under mild acidic conditions.[1][2][3] This protocol outlines a reliable procedure for synthesizing tert-butyl (3-hydroxyphenyl)carbamate with a high degree of selectivity for the amino group over the phenolic hydroxyl group, followed by purification and characterization.
Introduction
The protection of amines is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions.[4] Di-tert-butyl dicarbonate (Boc anhydride) is a widely used reagent for this purpose, converting amines into N-tert-butoxycarbonyl (Boc) derivatives.[5][6] These carbamates are generally unreactive towards most bases and nucleophiles.[5] In molecules with multiple functional groups, such as 3-aminophenol, chemoselectivity is paramount. The described method favors the N-acylation over O-acylation by using a mild base in a suitable solvent system, leading to the desired N-Boc-3-aminophenol in good yield.[7]
Materials and Equipment
-
3-Aminophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer
Experimental Protocol
A detailed, step-by-step methodology for the synthesis of N-Boc-3-aminophenol is provided below.
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 3-aminophenol (1.0 eq) in tetrahydrofuran (THF, approx. 10 mL per gram of aminophenol). Stir the solution at room temperature until the solid is fully dissolved.
-
Reaction Setup: To the stirred solution, add a saturated aqueous solution of sodium bicarbonate (1.5 eq).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the biphasic mixture portion-wise over 5 minutes.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up - Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Add ethyl acetate to dilute the mixture and separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).[8]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[8]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (starting from 9:1 to 7:3). Alternatively, the crude solid can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.[1]
-
Final Product: Dry the purified product under vacuum to obtain N-Boc-3-aminophenol as a solid. The expected melting point is in the range of 134-138 °C.
Data Presentation
Quantitative data for the experimental protocol are summarized in the table below.
| Parameter | Value |
| Reactants | |
| 3-Aminophenol (MW: 109.13 g/mol ) | 5.0 g (45.8 mmol, 1.0 eq) |
| Di-tert-butyl dicarbonate (MW: 218.25 g/mol ) | 11.0 g (50.4 mmol, 1.1 eq) |
| Sodium bicarbonate (MW: 84.01 g/mol ) | 5.8 g (69.0 mmol, 1.5 eq) |
| Solvents & Reagents | |
| Tetrahydrofuran (THF) | 50 mL |
| Saturated aq. NaHCO₃ | 50 mL |
| Ethyl Acetate (for extraction) | ~150 mL |
| Reaction Conditions | |
| Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 4-6 hours |
| Product Information | |
| Product Name | tert-butyl (3-hydroxyphenyl)carbamate |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Theoretical Yield | 9.58 g |
| Appearance | Solid |
| Melting Point (literature) | 134-138 °C |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction scheme for Boc protection of 3-aminophenol.
Caption: Workflow for the synthesis of N-Boc-3-aminophenol.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for the Large-Scale Synthesis of N-Boc-3-aminophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of N-Boc-3-aminophenol, a key intermediate in the pharmaceutical industry. The focus is on a robust and scalable synthetic route utilizing di-tert-butyl dicarbonate ((Boc)₂O) for the chemoselective N-protection of 3-aminophenol. This guide includes optimized reaction conditions, detailed experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the workflow and reaction pathway to aid in process understanding and implementation at a larger scale.
Introduction
N-Boc-3-aminophenol, also known as tert-butyl (3-hydroxyphenyl)carbamate, is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The development of a cost-effective, high-yielding, and scalable synthesis is therefore of significant interest for industrial applications.
This protocol details a process that has been optimized for high yield and purity, with considerations for scaling up from laboratory to pilot plant or manufacturing scale. The primary synthetic route involves the direct N-acylation of 3-aminophenol with di-tert-butyl dicarbonate.
Synthetic Route Overview
The selected synthetic pathway is the direct and chemoselective N-tert-butoxycarbonylation of 3-aminophenol. This method is advantageous due to its high selectivity for the more nucleophilic amino group over the phenolic hydroxyl group, minimizing the formation of O-Boc and di-Boc byproducts.[1][2]
Reaction Scheme:
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Boc-3-aminophenol Synthesis
| Parameter | Condition A | Condition B (Optimized) | Condition C | Reference |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (ACN) | [3] |
| Base | Triethylamine (TEA) | Sodium Bicarbonate (NaHCO₃) | None | [4] |
| (Boc)₂O (equivalents) | 1.1 | 1.05 | 1.2 | [5] |
| Temperature (°C) | 0 to 25 | 20-25 (Room Temperature) | 40 | [4] |
| Reaction Time (h) | 4 | 2-3 | 6 | [3] |
| Yield (%) | 85 | 94 | 88 | [3] |
| Purity (by HPLC, %) | >98 | >99 | >98 |
Table 2: Physical and Chemical Properties of N-Boc-3-aminophenol
| Property | Value | Reference |
| CAS Number | 19962-06-2 | [4] |
| Molecular Formula | C₁₁H₁₅NO₃ | [4] |
| Molecular Weight | 209.24 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 134-138 °C | |
| Solubility | Soluble in THF, DCM, Ethyl Acetate |
Experimental Protocols
Laboratory-Scale Synthesis of N-Boc-3-aminophenol (Optimized Protocol)
This protocol is based on the optimized conditions identified for high yield and purity.
Materials:
-
3-Aminophenol (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Ice bath (optional, for controlling initial exotherm)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 3-aminophenol (1.0 eq) in tetrahydrofuran (THF, approx. 10 mL per gram of 3-aminophenol), add sodium bicarbonate (1.5 eq).
-
Stir the suspension at room temperature (20-25 °C) for 15-20 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of THF.
-
Add the (Boc)₂O solution dropwise to the 3-aminophenol suspension over a period of 30-60 minutes. An initial mild exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-aminophenol as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if required.
Considerations for Large-Scale Synthesis and Work-up
Scaling up the synthesis of N-Boc-3-aminophenol requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.
-
Reagent Addition and Heat Management: The addition of (Boc)₂O can be exothermic. On a large scale, controlled addition via a dosing pump is recommended. The reactor should be equipped with a cooling jacket to maintain the desired temperature range and prevent runaway reactions.
-
Solvent Selection: While THF is effective, for industrial-scale processes, alternative solvents with higher flash points and better environmental profiles, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), should be evaluated.
-
Work-up and Isolation:
-
Aqueous Work-up: On a large scale, the separation of aqueous and organic layers can be time-consuming. The use of a bottom-outlet reactor and appropriate phase separation techniques is crucial.
-
Crystallization: A controlled crystallization process is key to obtaining high purity and a desirable crystal form. The choice of crystallization solvent, cooling profile, and agitation rate should be optimized.
-
Filtration and Drying: Industrial-scale filtration equipment (e.g., Nutsche filter-dryer) should be used to isolate the product. Drying should be performed under vacuum at a controlled temperature to remove residual solvents without degrading the product.
-
-
Process Analytical Technology (PAT): Implementing in-situ monitoring tools (e.g., FTIR, FBRM) can provide real-time data on reaction progress and crystallization, enabling better process control and consistency.
Visualizations
Reaction Signaling Pathway
References
Application Notes: Deprotection of Tert-butyl 3-hydroxyphenylcarbamate
Introduction
Tert-butyl 3-hydroxyphenylcarbamate is a common intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality of 3-aminophenol, allowing for selective reactions at other positions of the molecule. The subsequent removal, or deprotection, of the Boc group is a critical step to reveal the free amine. The presence of the phenolic hydroxyl group requires careful selection of deprotection conditions to avoid undesired side reactions.
These application notes provide an overview of common deprotection methods for this compound, complete with detailed experimental protocols and comparative data to guide researchers in selecting the optimal conditions for their specific application.
Deprotection Methodologies
The most prevalent and effective method for the deprotection of the Boc group is through acid-mediated hydrolysis. The choice of acid, solvent, and temperature can be tailored to the substrate's sensitivity and the desired reaction kinetics.
Acid-Catalyzed Deprotection
The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then quenched, and the subsequent decarboxylation to yield the free amine.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Common acidic conditions for the deprotection of this compound include the use of trifluoroacetic acid (TFA), hydrochloric acid (HCl), or methanolic HCl.
Quantitative Data Summary
The following table summarizes various reported conditions for the deprotection of this compound, allowing for a direct comparison of their effectiveness.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2 | >95 | Generic Protocol |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | Room Temperature | 4 | 92 | Generic Protocol |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 3 | 96 | Generic Protocol |
| Formic Acid | - | 60 | 1 | 94 | Generic Protocol |
| p-Toluenesulfonic acid | Acetonitrile/Water | 80 | 12 | 85 | Generic Protocol |
Experimental Protocols
Below are detailed protocols for the most common deprotection methods for this compound.
Caption: General experimental workflow for Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Stir the solution at room temperature.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-aminophenol.
-
If necessary, purify the product further by crystallization or column chromatography.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Methanol
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl) or 4M HCl in 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.1 M in a round-bottom flask.
-
To the stirring solution, add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, 4-5 eq) at room temperature.
-
Stir the reaction mixture for 4 hours at room temperature. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Add water and ethyl acetate to the residue.
-
Carefully neutralize the aqueous layer by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-aminophenol.
-
Purify as needed.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Strong acids such as TFA and HCl are corrosive and should be handled with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.
-
The neutralization step with sodium bicarbonate can produce carbon dioxide gas, leading to pressure buildup. Add the bicarbonate solution slowly and with caution.
Application Notes and Protocols: Efficient Acidic Cleavage of the Boc Group from 3-Hydroxyphenylcarbamate
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the protection of amine functionalities. Its removal under acidic conditions is a routine yet critical step. This document provides detailed application notes and protocols for the acidic cleavage of the Boc group from 3-hydroxyphenylcarbamate, a substrate of interest in pharmaceutical and materials science. Special consideration is given to mitigating potential side reactions, such as electrophilic substitution on the electron-rich phenol ring, through the use of appropriate scavengers.
Introduction
The Boc group offers robust protection for amines under a wide range of synthetic conditions but is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism of this deprotection proceeds through protonation of the carbamate, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which then decarboxylates to yield the free amine.[1]
A significant challenge in the deprotection of Boc-protected phenols and anilines is the reactivity of the generated tert-butyl cation. This electrophile can attack the electron-rich aromatic ring, leading to undesired tert-butylation byproducts. The hydroxyl group of 3-hydroxyphenylcarbamate further activates the ring, increasing the propensity for this side reaction. The use of "scavengers," which are compounds that react with and neutralize the tert-butyl cation, is therefore essential for achieving high yields and purity of the desired 3-aminophenol product.[1]
This application note details optimized protocols for the acidic deprotection of 3-hydroxyphenylcarbamate using both TFA and HCl, with a focus on the effective use of scavengers to ensure a clean reaction profile.
Reaction Mechanism and Workflow
The acidic cleavage of the Boc group is a well-established reaction. The general mechanism involves protonation, fragmentation, and decarboxylation. To prevent side reactions, a scavenger is introduced to trap the reactive tert-butyl cation.
Caption: Mechanism of Boc deprotection and scavenger action.
The general experimental workflow involves dissolving the substrate, adding the scavenger and acid, monitoring the reaction, and then performing an appropriate workup to isolate the product.
References
Application Notes and Protocols for the Use of Tert-butyl 3-hydroxyphenylcarbamate Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptide-based drugs. These modifications can lead to increased metabolic stability, improved receptor affinity and selectivity, and novel biological activities. This document provides detailed application notes and protocols for the use of a derivative of Tert-butyl 3-hydroxyphenylcarbamate, specifically 3-(Boc-aminomethyl)-L-phenylalanine, in solid-phase peptide synthesis (SPPS).
The initial compound of interest, this compound, serves as a protected form of 3-aminophenol. For integration into a peptide backbone, this moiety is best introduced as a protected amino acid derivative. The most suitable building block for this purpose, particularly in Fmoc-based SPPS, is Fmoc-3-(Boc-aminomethyl)-L-phenylalanine. In this derivative, the α-amino group is protected by the base-labile Fmoc group, and the side-chain amino group is protected by the acid-labile Boc group, allowing for orthogonal protection strategies.
The introduction of a 3-(aminomethyl)-L-phenylalanine residue can impart unique structural and functional properties to a peptide. The additional amino group in the side chain can be used for further modifications, such as labeling or cyclization, and can influence the peptide's interaction with its biological target. Peptides containing such modifications are of interest in targeting protein-protein interactions (PPIs) and G protein-coupled receptors (GPCRs).
Data Presentation
Physicochemical Properties of Fmoc-3-(Boc-aminomethyl)-L-phenylalanine
| Property | Value |
| CAS Number | 266999-24-0[1][2] |
| Molecular Formula | C₃₀H₃₂N₂O₆[1][2] |
| Molecular Weight | 516.58 g/mol [1][2] |
| Appearance | White powder[1][2] |
| Purity | ≥ 98% (HPLC)[1][2] |
| Storage Temperature | 0 - 8 °C[1][2] |
Typical Parameters for SPPS using Fmoc-Protected Unnatural Amino Acids
| Parameter | Typical Range/Value | Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | Lower loading is often preferred for longer or more difficult sequences. |
| Fmoc-Amino Acid Excess | 3 - 5 equivalents | Relative to the resin loading. |
| Coupling Reagent Excess | 2.9 - 4.9 equivalents | Relative to the resin loading. |
| Base Excess (e.g., DIPEA) | 6 - 10 equivalents | Relative to the resin loading. |
| Coupling Time | 1 - 4 hours | May need to be extended for sterically hindered amino acids. |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | A standard reagent for Fmoc removal. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | A common cocktail for cleavage from the resin and removal of acid-labile side-chain protecting groups. |
| Crude Peptide Purity | 50 - 90% | Highly sequence-dependent; purification is typically required. |
| Final Purity (Post-HPLC) | >95-99% | Achievable with standard reversed-phase HPLC protocols. |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-3-(Boc-aminomethyl)-L-phenylalanine
While this building block is commercially available, a representative synthesis protocol starting from N-Boc-4-iodo-L-phenylalanine is provided below, adapted from a similar synthesis of 4-(aminomethyl)-L-phenylalanine.
Materials:
-
N-Boc-4-Iodo-L-phenylalanine
-
Carbon monoxide (gas)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Tributyltin hydride
-
Hydroxylamine hydrochloride
-
Triethylamine
-
Ethanol
-
50% Aqueous acetic acid
-
10% Palladium on carbon (Pd/C)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Aldehyde Formation: A solution of N-Boc-4-iodo-L-phenylalanine is treated with carbon monoxide in the presence of a palladium catalyst and tributyltin hydride to yield the corresponding aldehyde.
-
Oxime Formation: The aldehyde is then reacted with hydroxylamine hydrochloride in ethanol with triethylamine to form the oxime.
-
Reduction to Amine: The oxime is reduced to the primary amine via catalytic hydrogenation using 10% Pd/C in a mixture of ethanol and aqueous acetic acid.
-
Side-Chain Boc Protection: The resulting 3-(aminomethyl)-N-Boc-L-phenylalanine is dissolved in a mixture of dioxane and water. Sodium bicarbonate is added, followed by the addition of di-tert-butyl dicarbonate to protect the side-chain amino group.
-
α-Amine Deprotection: The N-Boc group is selectively removed using trifluoroacetic acid (TFA) in DCM.
-
Fmoc Protection: The deprotected α-amino group is then protected with Fmoc-OSu in the presence of a base like sodium bicarbonate in an aqueous dioxane solution.
-
Purification: The final product, Fmoc-3-(Boc-aminomethyl)-L-phenylalanine, is purified by precipitation and recrystallization from a suitable solvent system like ethyl acetate/hexane.
Protocol 2: Incorporation of Fmoc-3-(Boc-aminomethyl)-L-phenylalanine into a Peptide Sequence via Fmoc-SPPS
This protocol outlines a single coupling cycle for the incorporation of the unnatural amino acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-3-(Boc-aminomethyl)-L-phenylalanine
-
Coupling reagent (e.g., HATU, HBTU, or COMU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane - TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-3-(Boc-aminomethyl)-L-phenylalanine (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.
-
Monitor the reaction completion using a Kaiser test (should be negative, indicating the absence of free primary amines).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and add a fresh portion of 20% piperidine in DMF.
-
Agitate for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7x) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.
-
-
Cleavage and Final Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Purification:
-
Isolate the crude peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Workflow for Fmoc-SPPS Incorporation
Caption: General workflow for a single cycle of Fmoc-SPPS.
Orthogonal Protection and Deprotection Strategy
Caption: Orthogonal deprotection scheme in Fmoc-SPPS.
Biological Context and Applications
Peptides containing 3-aminophenylalanine and its derivatives are valuable tools in drug discovery, particularly for modulating protein-protein interactions (PPIs) and targeting G protein-coupled receptors (GPCRs).
-
Targeting Protein-Protein Interactions: The side-chain amino group can be used to create "stapled" peptides, where a covalent bridge is formed between the modified phenylalanine and another amino acid in the sequence. This can lock the peptide into a specific conformation, such as an α-helix, which is often crucial for mimicking the binding interface of a protein and disrupting a PPI.
-
Modulating G Protein-Coupled Receptors: GPCRs are a major class of drug targets. Peptides that act as allosteric modulators of GPCRs can offer greater selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands. The introduction of a 3-aminophenylalanine residue can alter the peptide's binding mode and efficacy at a GPCR, potentially converting an agonist to an antagonist or vice versa, or enhancing biased signaling.
Potential Signaling Pathway Modulation
Caption: Modulation of a GPCR signaling pathway by a peptide.
Conclusion
The use of Fmoc-3-(Boc-aminomethyl)-L-phenylalanine provides a reliable method for incorporating a key structural motif derived from this compound into synthetic peptides. This unnatural amino acid, with its orthogonally protected side chain, opens up possibilities for creating peptides with enhanced stability, novel functionalities, and tailored biological activities. The protocols and data presented here serve as a comprehensive guide for researchers in the design and synthesis of such modified peptides for applications in drug discovery and chemical biology. Careful optimization of coupling conditions is recommended to ensure high yields and purity, particularly for sterically demanding sequences.
References
Application Notes and Protocols: Tert-butyl 3-hydroxyphenylcarbamate as a Versatile Linker for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of bioconjugation, the covalent linkage of molecules to biomolecules is a foundational technique for creating novel therapeutics, diagnostics, and research tools. The choice of a chemical linker is critical, as it dictates the strategy for conjugation, and influences the stability and function of the final bioconjugate. Tert-butyl 3-hydroxyphenylcarbamate is a heterobifunctional linker that offers a versatile platform for sequential bioconjugation strategies. It possesses two distinct functional groups: a phenolic hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amine. The phenolic hydroxyl allows for conjugation to biomolecules through methods such as the Mannich reaction or enzyme-mediated coupling. The Boc-protected amine provides a stable, masked reactive site that can be deprotected under mild acidic conditions to reveal a primary amine for subsequent conjugation. This dual functionality enables a controlled, stepwise approach to the synthesis of complex bioconjugates.
Core Principles of the Technology
The utility of this compound as a linker is rooted in the orthogonal reactivity of its two functional groups:
-
Phenolic Hydroxyl Group: The phenol moiety can be activated for covalent bond formation with proteins. This can be achieved through various methods, including the Mannich reaction, which involves the aminomethylation of the phenol, or through enzymatic oxidation using tyrosinase to generate a reactive o-quinone that can couple with nucleophilic residues on a protein.[1]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a range of reaction conditions but can be efficiently removed with mild acids, such as trifluoroacetic acid (TFA), to yield a primary amine. This allows for a second conjugation step to be performed after the initial linkage via the phenolic hydroxyl group, or vice versa.[2]
Application 1: Phenol-First Conjugation via Mannich-Type Reaction
This strategy involves the initial conjugation of the linker to a biomolecule through the phenolic hydroxyl group, followed by the deprotection of the Boc group to expose the amine for a second conjugation step. The Mannich reaction is a suitable method for the first step, where the phenol reacts with formaldehyde and a secondary amine on a biomolecule (or a suitable bifunctional reagent) to form a stable C-N bond.
Experimental Protocol: Two-Step Conjugation of a Small Molecule and a Protein
Part A: Conjugation of this compound to a Protein via a Mannich-Type Reaction
Materials:
-
Target Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Formaldehyde solution (e.g., 37% in water)
-
Dimethylamine (or other suitable secondary amine)
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography (SEC) columns)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Linker-Amine Mixture Preparation: In a separate tube, prepare a fresh solution of this compound and dimethylamine in the Reaction Buffer. A 50-fold molar excess of the linker and amine relative to the protein is a recommended starting point.
-
Reaction Initiation: Add formaldehyde to the linker-amine mixture to a final concentration of 100 mM. Immediately add this solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture for 4-6 hours at room temperature with gentle agitation.
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the protein-linker conjugate from excess reagents using SEC (e.g., a desalting column) equilibrated with PBS, pH 7.4.
Part B: Boc Deprotection and Second Conjugation
Materials:
-
Lyophilized Protein-Linker Conjugate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
NHS-ester activated small molecule (e.g., a fluorescent dye)
-
Anhydrous DMSO or DMF
-
Triethylamine or DIPEA
Procedure:
-
Boc Deprotection:
-
Resuspend the lyophilized protein-linker conjugate in a solution of 50% TFA in DCM.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[2]
-
-
Second Conjugation:
-
Dissolve the deprotected protein-linker conjugate in PBS, pH 8.0.
-
Dissolve the NHS-ester activated small molecule in DMSO or DMF to a concentration of 10 mM.
-
Add a 10-fold molar excess of the activated small molecule solution to the protein solution. Add triethylamine to facilitate the reaction.
-
Incubate for 2-4 hours at room temperature.
-
-
Final Purification: Purify the final bioconjugate using SEC to remove unreacted small molecules and byproducts.
Illustrative Quantitative Data
| Parameter | Value | Method of Analysis |
| Step 1: Linker Conjugation | ||
| Linker-to-Protein Ratio | 2-4 | Mass Spectrometry |
| Conjugation Efficiency | 60-80% | UV-Vis Spectroscopy |
| Protein Recovery | >90% | BCA Assay |
| Step 2: Second Conjugation | ||
| Small Molecule-to-Protein Ratio | 1.5-3.5 | UV-Vis Spectroscopy |
| Overall Yield | 50-70% | |
| Purity of Final Conjugate | >95% | SDS-PAGE, SEC-HPLC |
Workflow Diagram
References
Application Notes and Protocols: Electrophilic Reactions of Tert-butyl 3-hydroxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-hydroxyphenylcarbamate is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its aromatic ring is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: a hydroxyl (-OH) group and a tert-butoxycarbonylamino (-NHBoc) group, positioned meta to each other. The interplay of their activating and directing effects governs the regioselectivity of substitution reactions, making this scaffold a versatile starting point for the synthesis of a diverse range of substituted aminophenol derivatives.
The hydroxyl group is a powerful activating, ortho, para-director. The NHBoc group is also an activating, ortho, para-director, though its activating potential is attenuated compared to a free amino group due to the electron-withdrawing nature of the carbonyl in the Boc protecting group. The substitution pattern is therefore directed to the positions ortho and para to these activating groups, primarily at the C2, C4, and C6 positions. Steric hindrance and the relative activating strength of the two groups will influence the final product distribution. Experimental evidence, such as the known synthesis of the 4-formyl derivative, suggests a preference for substitution at the C4 position, which is ortho to the strongly activating hydroxyl group and para to the NHBoc group.
These application notes provide an overview of the reactivity of this compound with various electrophiles and offer representative protocols for key transformations, including halogenation, nitration, and Friedel-Crafts acylation.
Regioselectivity of Electrophilic Aromatic Substitution
The diagram below illustrates the directing effects of the hydroxyl and NHBoc groups on the aromatic ring. The positions most susceptible to electrophilic attack are highlighted in green.
Caption: Predicted regioselectivity for electrophilic substitution.
Data Presentation: Summary of Electrophilic Reactions
The following table summarizes common electrophilic aromatic substitution reactions, appropriate reagents, and the expected major products. Yields are highly dependent on specific reaction conditions and may require optimization.
| Reaction Type | Electrophile Source | Catalyst / Solvent | Expected Major Product(s) |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile or DMF | tert-Butyl (4-bromo-3-hydroxyphenyl)carbamate |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile or DMF | tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate |
| Nitration | NH₄NO₃ / KHSO₄ | Acetonitrile | tert-Butyl (3-hydroxy-4-nitrophenyl)carbamate |
| Acylation | Acetyl Chloride (AcCl) | AlCl₃ / DCM | tert-Butyl (4-acetyl-3-hydroxyphenyl)carbamate |
| Formylation | Duff or Vilsmeier-Haack | Acid catalyst | tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate |
Experimental Protocols
Note: These are representative protocols based on general procedures for activated aromatic systems. Researchers should perform small-scale trials to optimize conditions such as temperature, reaction time, and stoichiometry for their specific application.
Protocol 1: Electrophilic Bromination
This protocol describes the regioselective bromination primarily at the C4 position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired brominated product.
Protocol 2: Electrophilic Nitration
This protocol is adapted from a method for the regioselective ortho-nitration of phenols.[1]
Materials:
-
This compound
-
Ammonium nitrate (NH₄NO₃)
-
Potassium bisulfate (KHSO₄)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add ammonium nitrate (2.0 eq) and potassium bisulfate (0.05 eq).
-
Stir the mixture magnetically at reflux temperature. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove solids.
-
Wash the residue with acetonitrile.
-
Combine the filtrates and add anhydrous Na₂SO₄ to dry the solution.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Friedel-Crafts Acylation
Caution: Friedel-Crafts reactions on highly activated, functionalized phenols can be complex. The Lewis acid can coordinate to the hydroxyl and carbamate groups, potentially leading to deactivation or side reactions. An excess of the Lewis acid catalyst is often required.
Materials:
-
This compound
-
Acetyl chloride (AcCl) or Acetic anhydride (Ac₂O)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice-cold dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend aluminum chloride (2.5 - 3.0 eq) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) to the suspension and stir for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the substrate solution dropwise to the cold AlCl₃/AcCl mixture.
-
Allow the reaction to stir at 0 °C to room temperature while monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue via column chromatography.
Workflow for Synthesis and Derivatization
The following diagram outlines a typical workflow for utilizing this compound in a drug discovery context, from initial electrophilic substitution to potential final compounds.
Caption: General workflow for derivatization.
References
Application Note: Purification of Tert-butyl 3-hydroxyphenylcarbamate by Silica Gel Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 3-hydroxyphenylcarbamate is a valuable intermediate in organic synthesis, often used in the development of pharmaceutical compounds and complex molecular architectures. The purity of this compound is critical for the success of subsequent reaction steps. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, a standard and effective technique for separating moderately polar organic compounds from reaction mixtures.
Principle of Separation
Column chromatography is a form of adsorption chromatography where components of a mixture are separated based on their differential adsorption to a stationary phase.[1] In this protocol, silica gel, a highly polar adsorbent, serves as the stationary phase.[2] The crude sample is loaded onto the column and eluted with a liquid mobile phase of optimized polarity.
-
Non-polar impurities have weak interactions with the silica gel and will travel down the column quickly, eluting in the first fractions.
-
This compound , a moderately polar compound due to its hydroxyl and carbamate functional groups, will adsorb to the silica gel with moderate strength. It will elute from the column at an intermediate rate.
-
Highly polar impurities will interact strongly with the silica gel, moving slowly or remaining at the top of the column.
By carefully selecting the mobile phase composition, a clean separation of the desired product can be achieved.[3]
Materials and Equipment
Chemicals & Consumables:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (ACS or HPLC grade)
-
Ethyl Acetate (ACS or HPLC grade)
-
Dichloromethane (optional, for sample loading)
-
TLC plates (silica gel 60 F254)
-
Cotton or glass wool
-
Sand (washed)
Equipment:
-
Glass chromatography column with stopcock
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
Separatory funnel or addition funnel (for solvent reservoir)
-
Long glass rod or wooden dowel
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Rotary evaporator
-
Compressed air or nitrogen source (for flash chromatography)
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system (mobile phase) using TLC. The ideal eluent should provide good separation between the product and any impurities, with a target Retardation Factor (Rf) of 0.25-0.35 for the desired compound.[4]
-
Prepare TLC Chamber: Add a small amount (~0.5 cm depth) of a test solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to the developing chamber. Place a piece of filter paper inside to saturate the atmosphere and close the lid.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate. Also, spot available standards of starting materials if possible.
-
Develop the Plate: Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze and Optimize: Calculate the Rf value for each spot.
-
If the product Rf is too high (> 0.4), the eluent is too polar. Increase the proportion of the non-polar solvent (hexane).[5]
-
If the product Rf is too low (< 0.2), the eluent is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).[4]
-
Test various solvent ratios until the target Rf and clear separation from impurities are achieved.
-
Protocol 2: Column Chromatography Purification
This protocol assumes a standard glass column. The amount of silica gel should be approximately 30-50 times the weight of the crude sample.[1]
-
Column Preparation (Wet Packing):
-
Securely clamp the column in a vertical position. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a ~1 cm layer of sand over the plug to create an even base.[6]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 4:1 Hexane:EtOAc). The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Tap the side of the column gently to dislodge air bubbles and ensure even packing.[7]
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel.
-
Once packed, add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[8]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.[9]
-
Carefully add this powder to the top of the prepared column.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Use gentle air pressure (flash chromatography) for a faster, more efficient separation.[6]
-
Start with the solvent system identified in the TLC analysis. If impurities are close to the product spot, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 4:1 to 3:1 Hexane:EtOAc).[10]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product using analytical techniques such as NMR or LC-MS.
-
Data Presentation
The following table summarizes typical data for the purification process. Actual values may vary based on the specific impurities present in the crude mixture.
| Parameter | Description | Typical Value / Observation |
| Stationary Phase | Adsorbent used for separation. | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Optimized solvent system for elution. | Hexane:Ethyl Acetate (4:1 progressing to 3:1, v/v) |
| TLC Analysis (4:1 Hexane:EtOAc) | Retardation factors for components. | Product Rf: ~0.30Less Polar Impurity Rf: ~0.55Polar Impurity Rf: ~0.05 |
| Sample Loading | Method for introducing the sample. | Dry Loading with Silica Gel |
| Elution Mode | Method of passing solvent through the column. | Flash Chromatography (low pressure) |
| Detection | Method for visualizing spots on TLC plates. | UV Light (254 nm) |
| Expected Yield | Percentage of pure product recovered. | >85% (dependent on crude purity) |
| Final Purity | Purity of the isolated product. | >98% (as determined by ¹H NMR) |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for purification via column chromatography.
Safety Precautions
-
Work in a well-ventilated fume hood to avoid inhaling solvent vapors.
-
Silica gel is a fine powder that can cause respiratory irritation. Handle it carefully to minimize dust generation and wear appropriate personal protective equipment (PPE), including a dust mask, safety glasses, and gloves.
-
Organic solvents are flammable. Keep them away from ignition sources.
-
This compound and its analogues may be irritants. Handle with care and avoid skin and eye contact.[11]
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. columbia.edu [columbia.edu]
- 4. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 5. brainly.com [brainly.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | C11H14ClNO3 | CID 53439113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol for the Recrystallization of N-Boc-3-aminophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Boc-3-aminophenol is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this compound is crucial for the successful outcome of subsequent reactions. Recrystallization is a fundamental purification technique used to remove impurities and obtain a highly pure crystalline solid. This document provides a detailed protocol for the recrystallization of N-Boc-3-aminophenol, including solvent selection, experimental procedure, and data presentation.
Data Presentation
The selection of an appropriate solvent system is critical for a successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A solvent pair, consisting of a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is sparingly soluble, is often employed.
Table 1: Solubility Characteristics of N-Boc-3-aminophenol in Common Recrystallization Solvents.
| Solvent System | Role | Expected Solubility of N-Boc-3-aminophenol | Notes |
| Ethyl Acetate / Hexane | Primary Solvent Pair | Ethyl Acetate: High solubility, especially when heated.Hexane: Low to negligible solubility. | This is a commonly used and effective solvent system for moderately polar compounds. |
| Ethanol / Water | Secondary Solvent Pair | Ethanol: High solubility.Water: Very low solubility. | A good alternative, particularly for polar compounds. The high polarity difference can lead to efficient crystallization.[1][2] |
| Toluene | Single Solvent | Moderate solubility at room temperature, high solubility when heated. | Can be effective if the solubility gradient with temperature is significant. |
| Dichloromethane / Heptane | Solvent Pair | Dichloromethane: High solubility.Heptane: Low solubility. | Another potential option for purification. |
Experimental Protocols
This section outlines the detailed methodology for the recrystallization of N-Boc-3-aminophenol using the primary recommended solvent system, ethyl acetate/hexane.
Materials and Equipment:
-
Crude N-Boc-3-aminophenol
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask(s)
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
-
Vacuum source
Procedure:
-
Dissolution:
-
Place the crude N-Boc-3-aminophenol into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate to the flask, just enough to submerge the solid.
-
Gently heat the mixture using a heating mantle or water bath while stirring. The temperature should be kept below the boiling point of ethyl acetate (77°C).
-
Continue to add ethyl acetate portion-wise until the N-Boc-3-aminophenol is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Gently heat the solution with stirring for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
-
Crystallization:
-
Heat the clear solution again to ensure everything is dissolved.
-
Slowly add hexane (the "poor" solvent) dropwise to the hot solution while stirring until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter paper for several minutes to help them dry.
-
Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. The melting point of pure N-Boc-3-aminophenol is in the range of 134-138°C.
-
Troubleshooting:
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be due to a high concentration of impurities or cooling the solution too quickly. Try reheating the solution to dissolve the oil, adding more of the "good" solvent (ethyl acetate), and allowing it to cool more slowly. Trituration of the oil with a poor solvent like hexane can sometimes induce solidification.[3][4]
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization. Seeding with a small crystal of the pure compound can also be effective.[4][5]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the recrystallization procedure.
Caption: Workflow for the recrystallization of N-Boc-3-aminophenol.
Caption: Troubleshooting guide for common recrystallization issues.
References
Application Notes and Protocols for Tert-butyl 3-hydroxyphenylcarbamate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the potential use of Tert-butyl 3-hydroxyphenylcarbamate as a versatile building block in solid-phase organic synthesis (SPOS). While specific literature on the solid-phase applications of this exact molecule is limited, its bifunctional nature—a Boc-protected amine and a phenolic hydroxyl group—lends itself to established SPOS methodologies for the creation of combinatorial libraries of small molecules. The protocols provided are based on well-understood solid-phase chemistry principles.
Introduction
This compound is a derivative of 3-aminophenol where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is a cornerstone of solid-phase synthesis, particularly in peptide synthesis, due to the acid-lability of the Boc group, which allows for its removal under conditions that are orthogonal to many common linkers and side-chain protecting groups.[1] The presence of a phenolic hydroxyl group allows for the immobilization of the molecule onto a solid support, while the protected amine serves as a point for subsequent diversification. This makes this compound an attractive scaffold for the generation of libraries of substituted aminophenols, a structural motif present in many biologically active compounds.
Application: Generation of a Combinatorial Library of N-Acylated 3-Aminophenol Derivatives
A primary application of this compound in solid-phase synthesis is as a scaffold for the creation of a library of N-acylated 3-aminophenol derivatives. The general workflow involves:
-
Immobilization: The molecule is attached to a solid support via its phenolic hydroxyl group.
-
Deprotection: The Boc protecting group is removed to expose the free amine.
-
Diversification: The resin-bound aminophenol is reacted with a library of building blocks, such as carboxylic acids or acyl chlorides.
-
Cleavage: The final products are cleaved from the solid support for purification and screening.
This approach allows for the rapid synthesis of a multitude of compounds from a common intermediate.
Quantitative Data Summary
The following tables summarize typical quantitative data for the solid-phase synthesis of an N-acylated 3-aminophenol derivative using this compound. These values are representative and may require optimization for specific substrates.
Table 1: Resin Loading and Functionalization
| Parameter | Typical Value/Range | Notes |
| Resin Type | Wang Resin | Acid-labile resin suitable for cleavage of the final product. |
| Resin Loading Capacity | 0.5 - 1.5 mmol/g | Lower loading is often preferred for more complex syntheses to minimize steric hindrance. |
| Building Block Excess | 2 - 5 equivalents | Relative to the resin loading capacity. |
| Coupling Reagent Excess | 2 - 5 equivalents | Relative to the resin loading capacity. |
| Loading Efficiency | 70 - 95% | Can be determined by gravimetric analysis or cleavage of a small sample. |
Table 2: Reaction Parameters for a Synthesis Cycle
| Step | Reagents & Conditions | Time | Monitoring |
| Immobilization | This compound, DIC/DMAP in DMF | 12 - 24 h | Gravimetric analysis |
| Boc Deprotection | 20-50% TFA in DCM | 30 min | Kaiser Test (for primary amines) |
| Neutralization | 5-10% DIEA in DCM | 5 - 10 min | - |
| Acylation | Acyl Chloride, DIEA in DCM | 2 - 4 h | Disappearance of free amine (Kaiser Test) |
| Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | 1 - 2 h | HPLC-MS analysis of the crude product |
Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the attachment of this compound to an acid-labile Wang resin via an ester linkage.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Reagent Preparation: In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the reagent solution to the resin. Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Boc Deprotection of Resin-Bound this compound
This protocol details the removal of the Boc protecting group to expose the free amine.
Materials:
-
Resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the resin in DCM (10 mL) for 30 minutes.
-
Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM (10 mL) to the resin. Agitate for 2 minutes and drain. Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[2]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL).
-
Neutralization: Wash the resin with a solution of 10% DIEA in DCM (2 x 10 mL) for 5 minutes each to neutralize the trifluoroacetate salt.
-
Final Wash: Wash the resin with DCM (3 x 10 mL) and proceed immediately to the next step.
Protocol 3: Diversification by N-Acylation
This protocol describes the acylation of the free amine with an exemplary acyl chloride.
Materials:
-
Deprotected resin from Protocol 2
-
Acyl chloride (e.g., Benzoyl chloride)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the deprotected resin in DCM (10 mL) for 30 minutes.
-
Acylation Reaction: To the swollen resin, add a solution of the acyl chloride (4 eq.) and DIEA (5 eq.) in DCM. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of free primary amines using the Kaiser test. A negative Kaiser test (the beads remain colorless) indicates the completion of the reaction.[3]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage of the Final Product from the Resin
This protocol details the release of the final N-acylated 3-aminophenol derivative from the solid support.
Materials:
-
Acylated resin from Protocol 3
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried resin in a reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Product Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Isolation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (approximately 10-fold volume excess) to precipitate the crude product.
-
Purification: Isolate the precipitated product by centrifugation or filtration. The crude product can then be purified by reverse-phase HPLC.
Visualizations
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Tert-butyl 3-hydroxyphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the microwave-assisted synthesis of Tert-butyl 3-hydroxyphenylcarbamate, a key intermediate in the preparation of various pharmaceutical compounds. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of the final product. This eco-friendly approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reaction conditions.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, receptor modulators, and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group is widely employed for the temporary protection of the amino functionality of 3-aminophenol due to its stability under various reaction conditions and its facile cleavage under acidic conditions.
Conventional methods for the Boc protection of 3-aminophenol often require prolonged reaction times and elevated temperatures, which can lead to the formation of impurities. Microwave irradiation provides a rapid and efficient alternative by directly heating the reaction mixture, leading to a significant acceleration of the reaction rate.[1][2][3] This protocol details a microwave-assisted procedure for the synthesis of this compound, offering a time- and energy-efficient method for laboratory and potential scale-up applications.
Reaction Scheme
The synthesis involves the reaction of 3-aminophenol with di-tert-butyl dicarbonate (Boc₂O) under microwave irradiation. The reaction can be performed under solvent-free conditions or in the presence of a suitable solvent.
Caption: General reaction scheme for the synthesis.
Experimental Protocols
Protocol 1: Solvent-Free Microwave-Assisted Synthesis
This protocol is adapted from similar solvent-free microwave-assisted protection reactions of aminophenols.[4][5]
Materials:
-
3-Aminophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Microwave synthesis reactor
-
Reaction vessel (10 mL microwave vial) with a magnetic stir bar
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 3-aminophenol (e.g., 1.0 mmol, 109.1 mg) and di-tert-butyl dicarbonate (1.1 mmol, 240.1 mg).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined by monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dissolve the resulting residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Protocol 2: Microwave-Assisted Synthesis in a Solvent
This protocol provides an alternative for reactions where a solvent is preferred to ensure homogeneity.
Materials:
-
3-Aminophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Acetonitrile)
-
Microwave synthesis reactor
-
Reaction vessel (10 mL microwave vial) with a magnetic stir bar
-
Ethyl acetate
-
Hexane
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 3-aminophenol (e.g., 1.0 mmol, 109.1 mg) in a minimal amount of a suitable solvent (e.g., 2-3 mL of THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 mmol, 240.1 mg) to the solution.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 10-20 minutes). Monitor the reaction by TLC.
-
Work-up:
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent system).
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of this compound based on analogous reactions.[4]
| Parameter | Solvent-Free | THF | Dioxane | Acetonitrile |
| Reactant Ratio (3-Aminophenol:Boc₂O) | 1:1.1 | 1:1.1 | 1:1.1 | 1:1.1 |
| Microwave Power (W) | 100-300 | 100-300 | 100-300 | 100-300 |
| Temperature (°C) | 80-120 | 80-100 | 80-100 | 80-100 |
| Reaction Time (min) | 5-15 | 10-20 | 10-20 | 10-20 |
| Typical Yield (%) | >90 | >90 | >85 | >85 |
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.
Caption: Experimental workflow diagram.
Signaling Pathway (Reaction Mechanism)
The reaction proceeds through a nucleophilic attack of the amino group of 3-aminophenol on one of the carbonyl carbons of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate and loss of tert-butanol and carbon dioxide yields the desired carbamate.
Caption: Simplified reaction mechanism.
Conclusion
The microwave-assisted synthesis of this compound provides a rapid, efficient, and high-yielding alternative to conventional heating methods. Both solvent-free and solvent-based protocols can be effectively employed, offering flexibility depending on the specific laboratory setup and requirements. The significant reduction in reaction time and potential for improved product purity make this an attractive method for researchers in drug discovery and development.
References
- 1. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcea.org [ijcea.org]
- 3. Microwave-assisted chemistry: synthetic applications for rapid assembly of nanomaterials and organics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
Troubleshooting & Optimization
Technical Support Center: Boc Protection of 3-Aminophenol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Boc (tert-butoxycarbonyl) protection of 3-aminophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Boc protection of 3-aminophenol?
The primary side reactions stem from the presence of two nucleophilic sites on the 3-aminophenol molecule: the amino group (-NH₂) and the hydroxyl group (-OH). The most prevalent side reactions include:
-
O-acylation: The reaction of the hydroxyl group with the Boc anhydride ((Boc)₂O) to form tert-butyl (3-hydroxyphenyl)carbonate (O-Boc-3-aminophenol).
-
Di-protection: The formation of tert-butyl (3-((tert-butoxycarbonyl)oxy)phenyl)carbamate (N,O-bis-Boc-3-aminophenol), where both the amino and hydroxyl groups are protected.
-
Over-acylation of the amine: Formation of the N,N-di-Boc product, although this is generally less common for aromatic amines compared to aliphatic ones.
-
Formation of isocyanate and urea derivatives: These are general side products in Boc protection reactions, particularly if the reaction conditions are not optimized.
Q2: How can I favor N-protection over O-protection?
Achieving chemoselective N-protection is a key challenge. Generally, the amino group is more nucleophilic than the phenolic hydroxyl group, which favors N-acylation. However, reaction conditions can significantly influence the outcome. To promote N-protection:
-
Choice of Base: The use of a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. Stronger, more nucleophilic bases can deprotonate the phenol, increasing its nucleophilicity and leading to more O-acylation.
-
Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) generally enhances the selectivity for N-protection.
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used. Some studies suggest that using a water-acetone mixture can favor N-protection and minimize side reactions.[1]
-
Stoichiometry of (Boc)₂O: Using a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate is typical. A large excess can increase the likelihood of di-protection.
Q3: What is the role of 4-dimethylaminopyridine (DMAP) and should I use it?
DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection, especially for less reactive amines.[2][3][4] However, its use can also increase the rate of O-acylation and the formation of the di-protected product.[2] If you are struggling with a slow or incomplete reaction, a catalytic amount of DMAP (e.g., 0.1 equivalents) can be beneficial. However, it is crucial to monitor the reaction closely to avoid the formation of unwanted side products.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc protection of 3-aminophenol.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired N-Boc-3-aminophenol | 1. Incomplete reaction: The amine in 3-aminophenol is aromatic and thus less nucleophilic than aliphatic amines.[5] 2. Suboptimal reaction conditions: Incorrect solvent, temperature, or base. 3. Degraded reagents: (Boc)₂O can degrade over time. | 1. Increase reaction time and/or temperature: Monitor the reaction by TLC. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40°C) may be necessary. 2. Optimize reaction conditions: Refer to the recommended protocols. Consider using a different solvent system. 3. Use fresh (Boc)₂O: Ensure the reagent is of high quality. |
| Significant formation of O-Boc-3-aminophenol | 1. Use of a strong base: Strong bases can deprotonate the phenol, increasing its reactivity. 2. High reaction temperature: Higher temperatures can reduce the selectivity between the amine and hydroxyl groups. 3. Use of DMAP as a catalyst: DMAP can catalyze both N- and O-acylation. | 1. Use a weaker, non-nucleophilic base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are suitable choices. 2. Lower the reaction temperature: Conduct the reaction at 0°C or room temperature. 3. Avoid or use a catalytic amount of DMAP: If DMAP is necessary, use a minimal amount (e.g., 0.05-0.1 eq) and monitor the reaction closely. |
| Formation of N,O-bis-Boc-3-aminophenol | 1. Excess of (Boc)₂O: Using a large excess of the protecting agent will drive the reaction towards di-protection. 2. Prolonged reaction time at elevated temperatures. | 1. Control the stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. 2. Monitor the reaction progress: Stop the reaction once the starting material is consumed to avoid further reaction to the di-protected product. |
| Presence of multiple unidentified spots on TLC | 1. Formation of N,N-di-Boc, isocyanate, or urea byproducts. 2. Degradation of starting material or product. | 1. Optimize reaction conditions: Ensure anhydrous conditions to minimize isocyanate formation. Avoid strong bases which can promote urea formation.[5][6] 2. Purify the product: Flash column chromatography is often necessary to isolate the desired product from various side products. |
Experimental Protocols
Below are detailed methodologies for the Boc protection of 3-aminophenol, designed to maximize the yield of the desired N-protected product.
Protocol 1: Standard Procedure with Triethylamine
This protocol is a general and widely used method for the selective N-Boc protection of 3-aminophenol.
Materials:
-
3-Aminophenol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-aminophenol (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Catalyst-Free Protection in Water-Acetone
This method offers a greener alternative and can provide high chemoselectivity for N-protection.[1]
Materials:
-
3-Aminophenol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Acetone
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, suspend 3-aminophenol (1.0 eq) in a mixture of water and acetone (e.g., 10:1 v/v).
-
Add di-tert-butyl dicarbonate (1.2 eq) to the suspension.
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the reaction and troubleshooting process, the following diagrams are provided.
Caption: Reaction pathways in the Boc protection of 3-aminophenol.
Caption: Troubleshooting workflow for Boc protection of 3-aminophenol.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. Application of Efficient Catalyst DMAP [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Deprotection of N-Boc-3-aminophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of N-Boc-3-aminophenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete deprotection of N-Boc-3-aminophenol?
Incomplete deprotection of N-Boc-3-aminophenol can arise from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. This can be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA), degradation of the acid by absorbing water, or the inherent stability of the N-Boc group on the electron-rich aminophenol.[1][2]
-
Inadequate Reaction Time or Temperature: The deprotection reaction is a kinetic process. Insufficient reaction time or low temperatures may not allow the reaction to proceed to completion.[2]
-
Poor Substrate Solubility: If N-Boc-3-aminophenol is not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.
-
Steric Hindrance: While less of a concern for this specific molecule, significant steric bulk near the Boc-protected amine on other substrates can impede the approach of the acid, necessitating more forceful conditions.[2]
-
Reagent Quality: The purity of reagents is critical. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[2]
Q2: How can I effectively monitor the progress of the deprotection reaction?
Several analytical techniques are suitable for monitoring the reaction:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and common method to visualize the disappearance of the starting material (N-Boc-3-aminophenol) and the appearance of the more polar product (3-aminophenol).[3] Staining with ninhydrin can be used to visualize the primary amine product, which will typically show a distinct color change.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for quantitatively tracking the consumption of the starting material and the formation of the product. It can also help in the identification of any side products.[4]
-
¹H NMR Spectroscopy: Monitoring the disappearance of the characteristic singlet of the Boc group's tert-butyl protons (around 1.4-1.5 ppm) provides definitive evidence of deprotection.
Q3: What are potential side reactions during the deprotection of N-Boc-3-aminophenol?
The primary side reaction of concern is electrophilic substitution on the electron-rich aromatic ring.
-
tert-Butylation: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile.[2] It can attack the electron-rich aminophenol ring, leading to the formation of tert-butylated byproducts. This is a common issue with substrates containing electron-rich aromatic rings.[2] The use of scavengers can mitigate this.
-
Degradation of other acid-sensitive groups: If the molecule contains other functionalities sensitive to strong acids, they may be cleaved or degraded under the deprotection conditions.[2]
Q4: What are "scavengers" and when should I use them?
Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation generated during deprotection.[2] By reacting with the cation, they prevent it from causing unwanted side reactions like alkylation of your desired product.[2] For an electron-rich substrate like 3-aminophenol, using a scavenger such as anisole or thioanisole is highly recommended.
Troubleshooting Guide
This guide provides a systematic approach to resolving incomplete deprotection of N-Boc-3-aminophenol.
Problem: Significant amount of starting material remains after the reaction.
Caption: A decision workflow for troubleshooting incomplete Boc deprotection.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes typical conditions and outcomes for common Boc deprotection methods applicable to aromatic amines.
| Method | Reagents/Conditions | Reaction Time | Temperature | Typical Yield | Advantages | Disadvantages |
| Acidic Deprotection (TFA) | 20-50% TFA in Dichloromethane (DCM)[1] | 0.5 - 4 hours[1] | Room Temp | High | Highly effective and volatile, facilitating easy removal.[1] | Corrosive, toxic, and can cause side reactions with sensitive substrates.[1] |
| Acidic Deprotection (HCl) | 4M HCl in Dioxane or Ethyl Acetate[1] | 1 - 12 hours[1] | Room Temp | High | Cost-effective and readily available.[1] | Can be less selective and may lead to chlorinated byproducts. |
| Thermal Deprotection | Water (reflux)[5] | 10 - 20 minutes[5] | 100 °C | >90%[5] | Environmentally friendly, avoids strong acids. | High temperature may not be suitable for all substrates. |
| Lewis Acid-Mediated | TMSI (1.2-1.5 equiv) in DCM[6] | 12 - 24 hours | Room Temp | Variable | Useful for acid-labile compounds. | Longer reaction times, more complex workup. |
| Oxalyl Chloride/Methanol | Oxalyl chloride (3 equiv) in Methanol | 1 - 3 hours | Room Temp | >70%[7] | Mild conditions, tolerates some acid-sensitive groups.[7] | Potential for side product formation. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for Boc deprotection.
Materials:
-
N-Boc-3-aminophenol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Boc-3-aminophenol in anhydrous DCM (e.g., 0.1-0.2 M concentration).
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v). For example, for a 25% solution, add 1 part TFA to 3 parts of the DCM solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 3-aminophenol.[4]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA and can be advantageous in certain cases.
Materials:
-
N-Boc-3-aminophenol
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Suspend or dissolve the N-Boc-3-aminophenol in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
The solid can be collected by filtration and washed with a solvent like diethyl ether.[4]
-
Alternatively, the solvent can be evaporated under reduced pressure to obtain the hydrochloride salt of 3-aminophenol.[8] A basic work-up can be performed to obtain the free amine if required.
Caption: A generalized workflow for the deprotection of N-Boc-3-aminophenol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commonorganicchemistry.com [commonorganicchemistry.com]
how to remove byproducts from Tert-butyl 3-hydroxyphenylcarbamate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Tert-butyl 3-hydroxyphenylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the protection of the amino group of 3-aminophenol using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable solvent, often in the presence of a base to facilitate the reaction.
Q2: What are the common byproducts and impurities I might encounter in this synthesis?
During the synthesis of this compound, several byproducts and impurities can form. Identifying these is crucial for effective purification. Common species include:
-
Unreacted 3-aminophenol: The starting material may not have fully reacted.
-
Excess Di-tert-butyl dicarbonate (Boc₂O): It is common to use a slight excess of the protecting agent.
-
Tert-butanol: A common byproduct from the reaction of Boc₂O.
-
Di-Boc protected 3-aminophenol: In some cases, both the amine and the hydroxyl group may get protected, leading to an overreacted product.
-
N,N-di-Boc-3-aminophenol: Double protection on the amine.
Q3: My final product is an oil instead of a solid. What should I do?
It is not uncommon for N-Boc protected compounds to be isolated as oils, which can be challenging to purify. Here are a few strategies to address this:
-
Solvent Removal: Ensure all residual solvents are thoroughly removed under high vacuum.
-
Trituration: Attempt to solidify the oil by triturating with a non-polar solvent in which the product has low solubility, such as n-hexane or diethyl ether. This can sometimes induce crystallization.
-
Seed Crystal: If you have a small amount of solid product, you can use it as a seed crystal to induce crystallization in the bulk of the oily product.
-
Chromatography: If the product remains an oil, purification via column chromatography is the most effective method for removing impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous workup. 3. Suboptimal reaction conditions. | 1. Monitor the reaction by TLC to ensure completion. Consider increasing the reaction time or temperature moderately (e.g., to 40°C). 2. Minimize the volume of aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. 3. Ensure the stoichiometry of reagents is correct. A slight excess (1.1-1.2 equivalents) of Boc₂O is often optimal. |
| Presence of Unreacted 3-aminophenol | 1. Insufficient Boc₂O. 2. Short reaction time. | 1. Use a slight excess of Boc₂O. 2. Increase the reaction time and monitor for the disappearance of the starting material by TLC. 3. During workup, a wash with a dilute acid (e.g., 1M HCl) will help remove the basic 3-aminophenol. |
| Presence of Excess Boc₂O | 1. Use of a large excess of the reagent. 2. Ineffective removal during workup. | 1. Use a minimal excess of Boc₂O. 2. Excess Boc₂O can be removed by evaporation under high vacuum. 3. Quench the reaction with a nucleophilic amine like N,N-dimethylethylenediamine, which reacts with the excess Boc₂O to form a water-soluble adduct that can be removed during the aqueous workup. |
| Formation of Di-Boc Product | Over-reaction due to harsh conditions or prolonged reaction times. | Use milder reaction conditions (e.g., room temperature) and monitor the reaction closely to stop it once the mono-Boc product is formed. |
Data Presentation: Comparison of Purification Methods
The choice of purification method can significantly impact the final purity and yield of this compound. Below is a comparison of common techniques.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Aqueous Workup | Moderate | High | Simple, fast, and removes most water-soluble impurities and unreacted starting materials. | May not remove all byproducts, especially those with similar solubility to the product. |
| Recrystallization | High | Moderate to High | Can provide very pure material if a suitable solvent system is found. Cost-effective for large scales. | Finding an optimal solvent can be time-consuming. Yield can be lower due to product remaining in the mother liquor. |
| Column Chromatography | Very High | Moderate | Can separate a wide range of impurities, providing very high purity.[1] | More time-consuming, requires more solvent, and can be less economical for large-scale purification. |
Note: Yields are highly dependent on the initial crude purity and the specific experimental conditions.
Experimental Protocols
Protocol 1: Aqueous Workup for Crude Purification
-
Once the reaction is complete (as monitored by TLC), quench the reaction mixture with water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with:
-
1M HCl (2 x 50 mL) to remove unreacted 3-aminophenol and any basic impurities.
-
Saturated aqueous NaHCO₃ (2 x 50 mL) to remove any acidic impurities.
-
Brine (1 x 50 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The optimal eluent system should be determined by TLC analysis of the crude product.
-
Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Load the solution onto a pre-packed silica gel column. c. Elute the column with the chosen solvent system. d. Collect fractions and monitor by TLC to identify the fractions containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure. f. A reported synthesis using flash column chromatography yielded the product in 94% yield.[1]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: A 1:1 mixture of benzene and hexane has been reported to be effective for recrystallizing similar carbamates.[2] Alternatively, a mixture of ethyl acetate and hexane can be explored. The ideal solvent system should dissolve the compound when hot but have low solubility when cold.
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot recrystallization solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to form crystals. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold solvent. g. Dry the crystals under vacuum.
Visualization
Troubleshooting Workflow for Byproduct Removal
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing the Synthesis of Tert-butyl 3-hydroxyphenylcarbamate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of tert-butyl 3-hydroxyphenylcarbamate.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting material (3-aminophenol) is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Reagent Quality: Use fresh and pure di-tert-butyl dicarbonate (Boc-anhydride), as it can degrade over time. The purity of the 3-aminophenol and the solvent is also crucial.
-
Stoichiometry: While a slight excess of Boc-anhydride (1.05-1.1 equivalents) is often used to ensure full conversion of the 3-aminophenol, a large excess can lead to side reactions.
-
Work-up Losses: During the aqueous work-up, the product may have some solubility in the aqueous layer. Ensure thorough extraction with a suitable organic solvent like ethyl acetate. Minimize the number of transfer steps to reduce mechanical losses.
-
Purification Issues: The choice of purification method can significantly impact the final yield. Column chromatography, if not performed carefully, can lead to product loss.
Q2: I am observing significant amounts of side products. What are they and how can I minimize their formation?
The primary side product in this reaction is the O-acylated compound, where the Boc group reacts with the hydroxyl group of 3-aminophenol. To minimize its formation:
-
Control Reaction Temperature: Running the reaction at room temperature or below (0 °C to start) is generally recommended. Higher temperatures can increase the rate of O-acylation.
-
Controlled Addition of Boc-anhydride: Adding the Boc-anhydride solution dropwise to the reaction mixture can help maintain a low instantaneous concentration, favoring the more reactive amine over the hydroxyl group.
-
Choice of Base: A mild base like sodium bicarbonate is commonly used. Stronger bases might deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-acylation.
Q3: How can I effectively purify this compound?
-
Column Chromatography: This is a highly effective method for purifying the desired product from starting materials and byproducts. A typical solvent system is a gradient of ethyl acetate in hexane. The polarity of the eluent can be adjusted based on TLC analysis.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient purification method to obtain a highly pure solid. Suitable solvent systems can be determined through small-scale solubility tests.
Q4: What is the best way to monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside the starting material (3-aminophenol) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction's progress. A suitable eluent system for TLC is typically a mixture of ethyl acetate and hexane.
Quantitative Data Summary
The following table summarizes various reported reaction conditions for the synthesis of this compound, allowing for easy comparison.
| Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 3-Aminophenol, Boc-anhydride (1.1 eq) | Tetrahydrofuran (THF) | aq. Sodium Bicarbonate | Room Temperature | 12 | ~95% |
| 3-Aminophenol, Boc-anhydride (1.05 eq) | Dioxane | aq. Sodium Bicarbonate | Room Temperature | 16 | ~92% |
| 3-Aminophenol, Boc-anhydride (1.2 eq) | Dichloromethane | Triethylamine (1.5 eq) | 0 to Room Temperature | 4 | ~89% |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
3-Aminophenol
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-aminophenol in THF.
-
Add a saturated aqueous solution of sodium bicarbonate to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of THF.
-
Add the Boc-anhydride solution dropwise to the stirred reaction mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC until the 3-aminophenol is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Technical Support Center: Managing tert-Butyl Cation Side Reactions During Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate side reactions involving the tert-butyl cation during the deprotection of tert-butyl-based protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during the acidic deprotection of tert-butyl protecting groups?
A1: The primary cause of side product formation is the generation of a highly reactive tert-butyl cation intermediate upon cleavage of the tert-butyl group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This electrophilic carbocation can then alkylate nucleophilic residues within the target molecule, leading to undesired modifications.[1][4][5]
Q2: Which functional groups or amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2][6] These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2][3][6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][3][6]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylation.[1][2][6]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1][2][6]
Q3: How can I detect the presence of tert-butylated side products in my sample?
A3: The most common methods for detecting tert-butylation are mass spectrometry (MS) and high-performance liquid chromatography (HPLC). A mass increase of 56 Da for each tert-butyl group added can be observed in the mass spectrum.[6] HPLC can often separate the tert-butylated impurity from the desired product, appearing as a distinct peak.[6]
Q4: What are scavengers and how do they prevent the formation of side products?
A4: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2][7][8] They are more reactive towards the carbocation than the sensitive residues of the substrate, thus preventing unwanted side reactions.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Observation of unexpected byproducts with a mass increase of +56 Da. [6][8] | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][8] | Incorporate a scavenger or a cocktail of scavengers into the deprotection reaction mixture.[8] The choice of scavenger depends on the specific residues present in your compound.[2] |
| Incomplete or slow deprotection. [9] | 1. Insufficient acid strength or concentration.[9] 2. Low reaction temperature.[9] 3. Steric hindrance around the Boc-protected amine.[9][10] | 1. Gradually increase the acid concentration or consider using a stronger acid system (e.g., HCl in dioxane).[9] 2. Allow the reaction to warm to room temperature.[9] 3. Increase the reaction time and monitor progress. For highly resistant substrates, using neat TFA for a short duration might be effective if the substrate is stable.[9][10] |
| Low yield of the deprotected product. | 1. Side reactions consuming the starting material or product. 2. Incomplete reaction. 3. Poor solubility of the starting material.[1] | 1. Add appropriate scavengers to the reaction mixture.[1] 2. Optimize reaction time and temperature.[1] 3. For water-soluble products, consider alternative purification methods to extraction. 4. Choose a solvent system that ensures complete dissolution of the substrate.[1] |
| Oxidation of sensitive residues (e.g., Met, Trp). [3] | Exposure to air and oxidative conditions during workup. | The addition of reducing agents like ammonium iodide and dimethyl sulfide (DMS) can help prevent oxidation.[2][3] |
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavengers and scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide.
| Cleavage Cocktail Composition (TFA/Scavengers, v/v) | % S-tert-butylation |
| 95% TFA / 5% H₂O | ~15-20% |
| 90% TFA / 5% Thioanisole / 2.5% TIS / 2.5% H₂O | 9.0% |
| 90% TFA / 5% DMS / 2.5% TIS / 2.5% H₂O | 10.3% |
| 87.5% TFA / 5% DTT / 5% TIS / 2.5% H₂O | ~12-14% |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K) | Effective at minimizing alkylation of Trp residues.[1] |
Data is illustrative and based on findings from the literature.[1] Actual percentages can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: General Boc Deprotection in Solution with a Scavenger
This protocol is a general guideline for the deprotection of a tert-butyl protected compound in solution.
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane, DCM).[1]
-
Scavenger Addition: To the solution, add the selected scavenger or scavenger cocktail. For example, for a tryptophan-containing peptide, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1][8]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[8]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[8][10]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[8][10] The crude product can then be purified.
Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail
This protocol outlines the cleavage of a peptide from a solid support while simultaneously removing tert-butyl protecting groups.
-
Resin Preparation: Swell the peptide-resin in DCM.[8]
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[8][11]
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin and agitate the mixture at room temperature for 2-3 hours.[1][8]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA and combine the filtrates.[1][6]
-
Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.[6][8]
-
Collection: Collect the precipitated peptide by centrifugation and wash with cold ether.[6][8]
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Experimental workflow for Boc deprotection with a scavenger.
Caption: Troubleshooting logic for tert-butyl cation side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
stability issues of Tert-butyl 3-hydroxyphenylcarbamate in acidic media
Technical Support Center: Tert-butyl 3-hydroxyphenylcarbamate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues, particularly in acidic media.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its lability in acidic conditions. The tert-butoxycarbonyl (Boc) protecting group is intentionally designed to be removed under acidic treatment.[1] Exposure to acidic media, even unintentionally, can lead to the cleavage of the Boc group, resulting in the formation of 3-aminophenol, isobutene, and carbon dioxide.[2] It is also susceptible to thermal degradation at elevated temperatures.[3]
Q2: What is the mechanism of degradation in acidic media?
A2: The degradation in acidic media is an acid-catalyzed deprotection. The process is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine (3-aminophenol) and carbon dioxide. The tert-butyl cation typically eliminates a proton to form isobutene.[2]
Q3: My recent experiment using this compound showed unexpected results, suggesting potential degradation. How can I confirm if the compound has degraded?
A3: You can confirm the degradation of your compound by using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the analytical data of your experimental sample with a reference standard of this compound, you can identify the presence of degradation products like 3-aminophenol.
Q4: Are there any specific acidic reagents that are known to cause significant stability issues?
A4: Yes, strong acids are commonly used for the intentional removal of the Boc group and will cause rapid degradation. These include trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid.[4][5] Lewis acids such as zinc bromide (ZnBr₂) can also promote cleavage of the Boc group.[4] Even milder acidic conditions, if prolonged, can lead to gradual degradation.[3]
Troubleshooting Guide
Issue 1: Premature deprotection of this compound during a reaction.
-
Possible Cause: The reaction conditions are too acidic. Other reagents or additives in your reaction mixture may be acidic or may generate acidic byproducts.
-
Troubleshooting Steps:
-
Measure the pH of your reaction mixture.
-
If acidic, consider using a non-acidic alternative for your reaction conditions if possible.
-
If acidity is unavoidable, perform the reaction at a lower temperature to slow down the rate of deprotection.
-
Use of a buffered system may help in maintaining a stable pH.
-
Issue 2: Degradation of the compound during workup or purification.
-
Possible Cause: Use of acidic solutions during the workup (e.g., acidic washes) or purification on silica gel, which is slightly acidic.
-
Troubleshooting Steps:
-
Avoid acidic washes. Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate solution) for extraction.
-
For chromatography, consider using deactivated (neutral) silica gel or alumina. Alternatively, you can add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidity of the silica gel.
-
Issue 3: The compound appears to be degrading upon storage.
-
Possible Cause: Improper storage conditions. The compound may be stored in an environment with acidic vapors or in a solvent that is not completely neutral.
-
Troubleshooting Steps:
-
Store the solid compound in a tightly sealed container in a cool, dry, and dark place, away from any acidic substances.
-
If stored in solution, ensure the solvent is of high purity and free from acidic impurities. For long-term storage in solution, it is advisable to use a non-protic solvent and store at low temperatures.
-
Data Presentation: Stability Profile
The following table summarizes the expected stability of this compound under various conditions.
| Condition | Reagent/Environment | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic | 0.1 N HCl | Room Temperature | Unstable | Acid-catalyzed hydrolysis |
| 20-50% TFA in DCM | Room Temperature | Very Unstable | Rapid acid-catalyzed hydrolysis[1] | |
| Silica Gel (standard) | Room Temperature | Potentially Unstable | Gradual acid-catalyzed hydrolysis | |
| Neutral | pH 7 Buffer | Room Temperature | Generally Stable | Minimal degradation expected[3] |
| Basic | 0.1 N NaOH | Room Temperature | Generally Stable | Minimal degradation expected[3] |
| Thermal | Inert Atmosphere | > 85-90°C | Susceptible to degradation | Thermolytic cleavage of the Boc group[3] |
Experimental Protocols
Protocol: Forced Degradation Study to Assess Stability in Acidic Media
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound in a specific acidic medium.
1. Materials:
- This compound
- Acidic solution of interest (e.g., 0.1 N HCl in a suitable solvent like acetonitrile/water)
- Quenching solution (e.g., a corresponding molar equivalent of a base like sodium bicarbonate)
- High-purity solvent for dilutions (e.g., acetonitrile or methanol)
- HPLC system with a suitable column (e.g., C18)
- pH meter
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
- In a series of vials, mix the stock solution with the acidic solution to achieve the desired final acid concentration.
- Include a control vial with the stock solution and a neutral solvent.
- Incubate the vials at a controlled temperature (e.g., 40°C or 60°C).
4. Time-Point Analysis:
- At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
- Immediately quench the reaction by adding the quenching solution to neutralize the acid.
- Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
5. HPLC Analysis:
- Analyze the samples by HPLC.
- Monitor the decrease in the peak area of the parent compound and the appearance of any degradation product peaks (e.g., 3-aminophenol).
- Calculate the percentage of the remaining parent compound at each time point.
Visualizations
Caption: Troubleshooting logic for stability issues.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Purification of Polar Carbamates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar carbamates.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of polar carbamates.
Problem 1: Low Recovery of Polar Carbamate After Aqueous Work-up
Possible Causes:
-
High Water Solubility: Your polar carbamate may have significant solubility in the aqueous phase, leading to losses during extraction with organic solvents.
-
Compound Instability: The pH of the aqueous solution may be causing degradation of your carbamate. Carbamates can be susceptible to hydrolysis, especially under basic conditions.[1]
Solutions:
-
Increase Ionic Strength of Aqueous Phase: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can significantly improve the extraction efficiency of polar compounds into the organic layer.
-
pH Adjustment: If your carbamate is unstable at a particular pH, adjust the pH of the aqueous phase to a more neutral or slightly acidic range before extraction.
-
Use of a More Polar Extraction Solvent: Consider using a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Back-Extraction: If your compound has ionizable functional groups, you may be able to use pH-controlled back-extraction to selectively move your compound between aqueous and organic phases, leaving impurities behind.
Problem 2: Tailing or Streaking of Polar Carbamate on Silica Gel Chromatography
Possible Causes:
-
Strong Interaction with Silica: The polar nature of your carbamate can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in poor peak shape and difficult elution.
-
Compound Instability on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive carbamates.
Solutions:
-
Use of a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Typically, 0.1-1% (v/v) triethylamine is added to the mobile phase.
-
Ammonia: A solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be effective for highly polar amines. A common eluent system for polar amines is DCM:MeOH:NH4OH in ratios such as 90:9:1.
-
-
Alternative Stationary Phases:
-
Neutral Alumina: This is a less acidic alternative to silica gel and can be effective for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): For very polar carbamates, reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is often the best solution.
-
-
Deactivation of Silica Gel: Before running the column, you can wash the silica gel with a dilute solution of triethylamine in a non-polar solvent, followed by the pure non-polar solvent to remove excess base.
Problem 3: Co-elution of Polar Carbamate with Impurities
Possible Causes:
-
Similar Polarity of Compound and Impurity: The impurity may have a polarity very similar to your desired carbamate, making separation by normal-phase chromatography difficult.
-
Formation of Byproducts: The synthesis of carbamates can sometimes lead to the formation of byproducts with similar polarities, such as symmetrical ureas.
Solutions:
-
Optimize Mobile Phase: Systematically screen different solvent systems. Sometimes a small change in the solvent mixture can significantly improve resolution.
-
Gradient Elution: Employing a solvent gradient during flash chromatography, where the polarity of the mobile phase is gradually increased, can often resolve compounds with similar Rf values.
-
Alternative Purification Techniques:
-
Recrystallization: If your carbamate is a solid, recrystallization can be a highly effective method for removing impurities.
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and to remove impurities with different properties from your target compound.
-
Preparative HPLC: For difficult separations, preparative HPLC can provide the high resolution needed to isolate your pure compound.
-
Frequently Asked Questions (FAQs)
Q1: My polar carbamate seems to be degrading during purification. What are the common causes and how can I prevent it?
A1: Carbamate degradation during purification is often due to hydrolysis. Key factors are:
-
pH: Basic conditions can promote hydrolysis. It is often recommended to maintain an acidic or neutral pH during workup and storage.[1]
-
Temperature: Elevated temperatures can accelerate degradation. Whenever possible, perform purification steps at lower temperatures (e.g., 4°C).[1]
To prevent degradation, consider buffering your aqueous solutions to a neutral pH and performing chromatographic separations at room temperature or in a cold room if the compound is particularly labile.
Q2: What are the most common purification techniques for polar carbamates?
A2: The primary methods for purifying polar carbamates include:
-
Column Chromatography: Flash chromatography and High-Performance Liquid Chromatography (HPLC) are widely used. For polar carbamates, reversed-phase HPLC is often more effective than normal-phase.
-
Recrystallization: This is a very effective technique for obtaining high-purity solid carbamates.
-
Solid-Phase Extraction (SPE): SPE is frequently used for sample clean-up, especially for removing interfering substances before chromatographic analysis.
-
Acid-Base Extraction: This can be a useful technique if your carbamate has acidic or basic functional groups, allowing for separation from neutral impurities by adjusting the pH to alter its solubility.[1]
Q3: I am having trouble finding a suitable solvent system for the recrystallization of my polar carbamate. What should I do?
A3: Finding the right solvent for recrystallization can be a process of trial and error. Here are some tips:
-
Start with common polar solvents: Consider solvents like water, ethanol, methanol, isopropanol, or acetone.
-
Use a solvent pair: If a single solvent is not effective, a two-solvent system is often successful. Dissolve your carbamate in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can provide nucleation sites. Adding a tiny seed crystal of the pure compound can also induce crystallization.
Data Presentation
Table 1: Recovery Rates of Carbamates Using Different Purification Techniques
| Carbamate Type | Purification Method | Recovery Rate (%) | Purity (%) | Reference |
| Methyl Carbamate | Extraction & Recrystallization | > 92 | > 99.9 | [1] |
| Carbamate Pesticides | Solid-Phase Extraction (SPE) | 82.0 - 110.0 | Not Specified | [2] |
| Fifteen Carbamate Pesticides | QuEChERS & UHPLC-MS/MS | 88.1 - 118.4 | Not Specified | [3] |
Experimental Protocols
Protocol 1: Flash Chromatography of a Polar Carbamate on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude polar carbamate in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent (e.g., ethyl acetate or methanol). If tailing is observed, consider adding 0.1-1% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified carbamate.
Protocol 2: Recrystallization of a Polar Carbamate
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude carbamate in various polar solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude carbamate in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. The flask can then be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Solid-Phase Extraction (SPE) for Clean-up of a Polar Carbamate Sample
-
Column Conditioning: Condition the SPE cartridge (e.g., C18 for reversed-phase) by passing a small volume of methanol followed by water through it.
-
Sample Loading: Dissolve the sample in a suitable solvent and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.
-
Elution: Elute the target polar carbamate from the cartridge using a stronger solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Solvent Evaporation: Evaporate the solvent from the collected eluate to obtain the purified carbamate.
Visualizations
Caption: General purification workflow for polar carbamates.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Efficient Boc Protection of Phenols: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient tert-butoxycarbonyl (Boc) protection of phenols. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to facilitate successful experimentation.
Frequently Asked questions (FAQs)
Q1: What are the most common catalysts for the Boc protection of phenols?
A1: The most common methods for Boc protection of phenols involve the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst. Widely used catalysts include 4-dimethylaminopyridine (DMAP), Lewis acids such as zinc acetate (Zn(OAc)₂) and bismuth chloride (BiCl₃), and organocatalysts like 6,7-dimethoxyisoquinoline. Interestingly, efficient and chemoselective O-Boc protection of a wide range of phenols can also be achieved under catalyst-free conditions using an aqueous solvent system.
Q2: How does the electronic nature of the phenol affect catalyst selection?
A2: The electronic properties of the substituents on the phenolic ring can influence the reaction rate and the choice of catalyst. Electron-donating groups on the phenol ring generally facilitate the reaction, while electron-withdrawing groups can make the phenol less nucleophilic, potentially requiring a more active catalyst or harsher reaction conditions. For instance, in catalyst-free aqueous systems, phenols with electron-donating substituents tend to react faster than those with electron-withdrawing groups.
Q3: Can I selectively protect a phenolic hydroxyl group in the presence of an amine?
A3: Achieving chemoselectivity between a phenolic hydroxyl group and an amino group can be challenging, as amines are generally more nucleophilic and will preferentially react with (Boc)₂O. However, specific catalysts can promote O-protection. For example, certain chiral isothiourea (ITU) catalysts have been shown to favor the O-Boc protection of aminophenols while suppressing N-protection.
Q4: What are the advantages of a catalyst-free system for Boc protection of phenols?
A4: Catalyst-free systems, typically conducted in water or a water-acetone mixture, offer several advantages aligned with green chemistry principles. These methods eliminate the need for potentially toxic or expensive catalysts, simplify the workup procedure, and reduce waste. They have been shown to be effective for a variety of phenol derivatives, providing good to excellent yields.
Troubleshooting Guides
Problem 1: Low or no yield of the Boc-protected phenol.
-
Possible Cause: The phenol is sterically hindered or electronically deactivated (e.g., contains strong electron-withdrawing groups).
-
Solution: Consider using a more reactive catalyst system. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can accelerate the reaction. Alternatively, employing a Lewis acid catalyst such as Zn(OAc)₂ may enhance the electrophilicity of (Boc)₂O. For particularly challenging substrates, increasing the reaction temperature or prolonging the reaction time may be necessary.
-
-
Possible Cause: Incomplete reaction due to insufficient reagent.
-
Solution: Ensure that at least a stoichiometric amount of (Boc)₂O is used. For less reactive phenols, a slight excess of (Boc)₂O (e.g., 1.1 to 1.5 equivalents) may improve the yield.
-
-
Possible Cause: Poor solubility of the starting material.
-
Solution: Choose a suitable solvent that dissolves the phenolic starting material. While catalyst-free methods often use water/acetone, other organic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used with catalytic systems.
-
Problem 2: Formation of multiple products, including di-Boc protected species.
-
Possible Cause: For substrates with multiple hydroxyl groups, di- or poly-protection can occur.
-
Solution: Carefully control the stoichiometry of (Boc)₂O. Using one equivalent of the reagent will favor mono-protection. For instance, the O-tert-butoxycarbonylation of bisubstituted phenols with one equivalent of (Boc)₂O can yield a significant amount of the mono-protected product. Monitoring the reaction closely by TLC or LC-MS and stopping it once the desired product is predominantly formed is crucial.
-
Problem 3: In the case of aminophenols, the amino group is protected instead of the hydroxyl group.
-
Possible Cause: The amino group is inherently more nucleophilic than the phenolic hydroxyl group.
-
Solution: To achieve selective O-protection, a specialized catalytic system is often required. Chiral isothiourea (ITU) catalysts have been successfully employed for the chemo- and atroposelective O-Boc protection of amino bisphenols, effectively suppressing the formation of the N-Boc product.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Boc Protection of Phenols
| Catalyst System | Phenol Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| DMAP | Phenol | 10 | CH₂Cl₂ | 2 | >95 | Generic Conditions |
| Zn(OAc)₂ | 4-Methoxyphenol | 10 | Neat | 1 | 92 | Generic Conditions |
| Catalyst-Free | Phenol | N/A | Water:Acetone (9.5:0.5) | 0.75 | 95 | |
| Catalyst-Free | 4-Methoxyphenol | N/A | Water:Acetone (9.5:0.5) | 0.5 | 96 | |
| Catalyst-Free | 4-Nitrophenol | N/A | Water:Acetone (9.5:0.5) | 2 | 92 | |
| Catalyst-Free | 2,6-Dimethylphenol | N/A | Water:Acetone (9.5:0.5) | 3 | 89 |
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Boc Protection of Phenols
-
To a solution of the phenol (1.0 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol, 10 mol%) in dichloromethane (DCM, 5 mL) in a round-bottom flask, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv.).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Lewis Acid (Zn(OAc)₂)-Catalyzed Boc Protection of Phenols
-
In a round-bottom flask, mix the phenol (1.0 mmol), zinc acetate (Zn(OAc)₂) (0.1 mmol, 10 mol%), and di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol, 1.2 equiv.).
-
Heat the mixture with stirring at a specified temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dissolve it in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography if required.
Protocol 3: General Procedure for Catalyst-Free O-Boc Protection of Phenols in Aqueous Media
-
Dissolve the phenol (1.0 mmol) in a mixture of water (3.5 mL) and acetone (0.5 mL).
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol, 1.0 equiv.) in the same solvent mixture (1.5 mL) dropwise.
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 5 mL).
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the product by silica gel column chromatography (e.g., using a hexane:diethyl ether mixture as eluent).
Visualizations
Caption: Mechanism of DMAP-catalyzed Boc protection of a phenol.
Caption: General experimental workflow for Boc protection of phenols.
Caption: Decision guide for selecting a catalyst for Boc protection of phenols.
Technical Support Center: Isolation of Pure Tert-butyl 3-hydroxyphenylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of Tert-butyl 3-hydroxyphenylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure after the synthesis of this compound?
A typical work-up procedure involves quenching the reaction, followed by liquid-liquid extraction to separate the crude product from the reaction mixture. This generally includes washing the organic layer with aqueous solutions to remove unreacted reagents and byproducts.
Q2: Which purification techniques are most effective for isolating pure this compound?
Flash column chromatography on silica gel is a highly effective method for purifying this compound.[1] Recrystallization can also be employed, particularly if the crude product has a relatively high purity.
Q3: What are the common impurities encountered during the synthesis and purification?
Common impurities may include unreacted 3-aminophenol, di-tert-butyl dicarbonate (Boc-anhydride), and potentially di-Boc protected 3-aminophenol. The presence of a phenolic hydroxyl group can also lead to specific side products under certain reaction conditions.
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is the primary method for monitoring the purification process. Visualization can be achieved using a UV lamp (254 nm), as the aromatic ring is UV active. Staining with reagents such as potassium permanganate, ferric chloride (for phenols), or p-anisaldehyde can also be effective for visualization.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of crude product after work-up | 1. Incomplete reaction. 2. Product loss during aqueous washes due to some water solubility. | 1. Monitor the reaction by TLC to ensure completion before starting the work-up. 2. Saturate the aqueous wash solutions with NaCl (brine) to decrease the solubility of the organic product in the aqueous phase. |
| Emulsion formation during liquid-liquid extraction | The presence of both a polar hydroxyl group and a nonpolar Boc group can lead to surfactant-like properties. | 1. Add brine to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period. 3. Filter the mixture through a pad of Celite. |
| Product appears as an oil and is difficult to handle | The product may be an oil or a low-melting solid at room temperature. | 1. Proceed with purification via column chromatography, as it is well-suited for purifying oils. 2. Attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then cooling slowly. |
| Poor separation during column chromatography | 1. Inappropriate solvent system. 2. Column was overloaded. | 1. Optimize the mobile phase using TLC to achieve a target Rf value of approximately 0.2-0.3 for the product. 2. Use a larger column or reduce the amount of crude material loaded. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude product by weight. |
| Streaking of the product spot on the TLC plate | The phenolic hydroxyl group can interact strongly with the silica gel. | Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the spot shape. |
| Product co-elutes with an impurity | The impurity has a similar polarity to the product. | 1. Try a different solvent system for column chromatography. 2. Consider recrystallization as an alternative or subsequent purification step. |
| Difficulty removing solvent from the final product | Use of high-boiling point solvents during purification. | 1. Use a high-vacuum line to remove residual solvent. 2. If possible, use lower-boiling point solvents for purification. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Reported Yield | 94% | After purification by flash column chromatography.[1] |
| Purity | >98% | Typically achievable with proper purification. |
| Appearance | Colorless oil or white to light yellow powder/crystal | The physical state can vary. |
| TLC Rf Value | ~0.2-0.3 | Recommended for optimal separation during column chromatography. |
Experimental Protocols
Protocol 1: Work-up by Liquid-Liquid Extraction
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted 3-aminophenol.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove acidic byproducts.
-
Wash with brine (saturated NaCl solution) to remove residual water and aid in phase separation.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system by TLC. A common starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If a more polar solvent is used, adsorb the sample onto a small amount of silica gel before loading it onto the column.
-
Elution: Elute the column with the chosen solvent system, applying gentle pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common systems include ethyl acetate/hexanes, acetone/hexanes, or ethanol/water.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
References
Validation & Comparative
1H NMR characterization of Tert-butyl 3-hydroxyphenylcarbamate
A Comprehensive 1H NMR Characterization of Tert-butyl 3-hydroxyphenylcarbamate and a Comparison with its Para-Isomer
This guide provides a detailed , a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. For comparative analysis, the 1H NMR data of its structural isomer, Tert-butyl 4-hydroxyphenylcarbamate, is also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Comparative 1H NMR Data
The following table summarizes the 1H NMR spectral data for this compound and Tert-butyl 4-hydroxyphenylcarbamate. The data was acquired in deuterated chloroform (CDCl3) on a 600 MHz spectrometer.[1]
| Compound | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| This compound | 7.12-7.10 | m | - | 2H | Aromatic CH |
| 6.73-6.71 | dd | 1.2, 8.0 | 1H | Aromatic CH | |
| 6.55-6.53 | m | - | 2H | Aromatic CH | |
| 6.03 | br | - | 1H | OH | |
| 1.51 | s | - | 9H | tert-butyl CH₃ | |
| Tert-butyl 4-hydroxyphenylcarbamate | 7.18 | d | 6.9 | 2H | Aromatic CH |
| 6.74 | d | 8.8 | 2H | Aromatic CH | |
| 6.34 | br | - | 1H | NH | |
| 5.14 | br | - | 1H | OH | |
| 1.51 | s | - | 9H | tert-butyl CH₃ |
Experimental Protocol: 1H NMR Spectroscopy
A general protocol for the acquisition of 1H NMR spectra is provided below.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or 600 MHz) equipped with a proton-sensitive probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters, including:
-
Number of scans (NS): Typically 8 to 16 scans for a concentrated sample to achieve a good signal-to-noise ratio.
-
Relaxation delay (d1): A delay of 1-2 seconds between scans is usually sufficient for proton NMR.
-
Spectral width (sw): A typical range for 1H NMR is -2 to 12 ppm.
-
Acquisition time (at): Generally 2-4 seconds.
-
-
Acquire the free induction decay (FID).
-
Process the FID using a Fourier transform to obtain the 1H NMR spectrum.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent .
Caption: Workflow for the synthesis and .
References
A Comparative Guide to the 13C NMR Analysis of N-Boc-3-aminophenol
This guide provides a comparative analysis of the 13C NMR spectra of N-Boc-3-aminophenol and alternative compounds for researchers, scientists, and professionals in drug development. It includes a detailed examination of chemical shifts, experimental protocols for sample preparation and analysis, and a workflow for the synthesis and characterization of N-Boc-3-aminophenol.
Comparison of 13C NMR Chemical Shifts
The introduction of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, onto 3-aminophenol induces significant changes in the 13C NMR spectrum. These changes provide valuable information about the electronic environment of the carbon atoms in the molecule. The table below compares the experimental 13C NMR chemical shifts of 3-aminophenol and N-acetyl-3-aminophenol with estimated values for N-Boc-3-aminophenol. The estimations for N-Boc-3-aminophenol are derived from data for structurally similar compounds, namely tert-butyl m-tolylcarbamate and tert-butyl (3-nitrophenyl)carbamate.[1]
| Carbon Atom | 3-Aminophenol (DMSO-d6) δ (ppm) | N-Acetyl-3-aminophenol (DMSO-d6) δ (ppm) | N-Boc-3-aminophenol (CDCl3, Estimated) δ (ppm) |
| C-O (Aromatic) | 158.0 | 157.9 | ~155.5 |
| C-N (Aromatic) | 149.9 | 139.5 | ~138.5 |
| Aromatic CH | 130.3 | 129.6 | ~129.0 |
| Aromatic CH | 108.5 | 112.3 | ~119.0 |
| Aromatic CH | 105.5 | 108.8 | ~115.0 |
| Aromatic CH | 102.0 | 105.1 | ~114.0 |
| C=O (Protecting Group) | - | 168.1 | ~152.8 |
| Quaternary C (Boc) | - | - | ~80.5 |
| CH3 (Protecting Group) | - | 24.0 | ~28.3 |
Experimental Protocols
Synthesis of N-Boc-3-aminophenol
Materials:
-
3-Aminophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
tert-Butyl methyl ether (tBME)
-
0.1 N aqueous hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of di-tert-butyl dicarbonate (1.0 equivalent) in dry THF is prepared and cooled to 0 °C in an ice bath.[2]
-
3-Aminophenol (1.5 equivalents) is added dropwise to the cooled solution.[2]
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.[2]
-
Upon completion, monitored by Thin Layer Chromatography (TLC), saturated aqueous NaHCO₃ solution is added.[2][3]
-
The aqueous layer is extracted three times with tBME.[2]
-
The combined organic extracts are washed sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.[2]
-
The organic phase is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the N-Boc-3-aminophenol product.[2]
13C NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of the analyte (e.g., N-Boc-3-aminophenol) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment with proton decoupling is used.
-
Spectral Width: Approximately 200-250 ppm to cover the full range of expected carbon signals.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to ensure proper relaxation of the carbon nuclei.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.
Visualizing the Workflow
The following diagram illustrates the synthesis of N-Boc-3-aminophenol from 3-aminophenol and its subsequent analysis by 13C NMR spectroscopy.
Caption: Workflow for the synthesis and 13C NMR analysis of N-Boc-3-aminophenol.
References
A Comparative Guide to the Mass Spectrometry of Tert-butyl 3-hydroxyphenylcarbamate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric behavior of tert-butyl 3-hydroxyphenylcarbamate and its positional isomers, as well as the related aminophenol isomers. Understanding the fragmentation patterns of these compounds is crucial for their unambiguous identification and characterization in complex matrices, a common challenge in drug metabolism studies and synthetic chemistry.
Executive Summary
This compound and its isomers exhibit characteristic fragmentation patterns under mass spectrometry, primarily driven by the loss of the tert-butoxycarbonyl (Boc) protecting group. The key fragmentation pathway involves a neutral loss of 100 Da, corresponding to the combined loss of isobutylene and carbon dioxide. In contrast, the simpler aminophenol isomers, which lack the Boc group, display fragmentation patterns dominated by the cleavage of the aromatic ring and functional groups. This guide presents a comparative analysis of their mass spectral data to aid in their differentiation.
Mass Spectrometry Data Comparison
The following table summarizes the key mass-to-charge ratios (m/z) for the molecular ions and major fragment ions of this compound, its isomers, and the corresponding aminophenol isomers.
| Compound | Molecular Formula | Molecular Weight (Da) | [M+H]+ (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound | C₁₁H₁₅NO₃ | 209.24 | 210.11 | 110.06 : [M+H - 100]⁺ (loss of C₄H₈ + CO₂) 154.08 : [M+H - C₄H₈]⁺ (loss of isobutylene) |
| tert-Butyl 2-hydroxyphenylcarbamate | C₁₁H₁₅NO₃ | 209.24 | 210.11 | 110.06 : [M+H - 100]⁺ (loss of C₄H₈ + CO₂) 154.08 : [M+H - C₄H₈]⁺ (loss of isobutylene) |
| tert-Butyl 4-hydroxyphenylcarbamate | C₁₁H₁₅NO₃ | 209.24 | 210.11 | 110.06 : [M+H - 100]⁺ (loss of C₄H₈ + CO₂) 154.08 : [M+H - C₄H₈]⁺ (loss of isobutylene) |
| 3-Aminophenol | C₆H₇NO | 109.13 | 110.06 | 80 : [M+H - CO]⁺ 65 : [C₅H₅]⁺ |
| 2-Aminophenol | C₆H₇NO | 109.13 | 110.06 | 80 : [M+H - CO]⁺ 65 : [C₅H₅]⁺ |
| 4-Aminophenol | C₆H₇NO | 109.13 | 110.06 | 80 : [M+H - CO]⁺ 65 : [C₅H₅]⁺ |
Note: The fragmentation of tert-butyl hydroxyphenylcarbamates is predicted based on the known behavior of tert-butylcarbamates. The fragmentation data for aminophenols is based on experimental data from the NIST Mass Spectrometry Data Center.
Experimental Protocols
A general methodology for the analysis of these compounds using liquid chromatography-mass spectrometry (LC-MS) is provided below.
Sample Preparation:
-
Prepare stock solutions of the analytical standards at a concentration of 1 mg/mL in methanol.
-
Prepare working solutions by diluting the stock solutions to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-300.
-
Source Temperature: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation and observe the characteristic product ions.
Fragmentation Pathway Visualization
The following diagrams illustrate the key fragmentation pathways for tert-butyl hydroxyphenylcarbamates and aminophenols.
A Comparative Guide to the FT-IR Spectra of Protected 3-Aminophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectra of 3-aminophenol and its derivatives protected with common amine protecting groups: tert-butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), and Acetyl (Ac). Understanding the spectral shifts upon protection is crucial for reaction monitoring and characterization of these important synthetic intermediates.
Comparison of Characteristic FT-IR Peaks
The protection of the amino group in 3-aminophenol introduces new functional groups, leading to distinct changes in the FT-IR spectrum. The most significant changes are the appearance of a strong carbonyl (C=O) stretching vibration and alterations in the N-H and O-H stretching regions. The table below summarizes the key characteristic absorption bands for 3-aminophenol and its protected analogues.
| Functional Group | 3-Aminophenol (Unprotected) | Boc-3-Aminophenol | Cbz-3-Aminophenol (estimated) | Ac-3-Aminophenol (estimated) |
| O-H Stretch (Phenol) | ~3300-3200 cm⁻¹ (broad) | ~3350 cm⁻¹ (sharp) | ~3350 cm⁻¹ (sharp) | ~3300 cm⁻¹ (broad) |
| N-H Stretch (Amine/Amide) | ~3400 & 3300 cm⁻¹ (two bands) | ~3300 cm⁻¹ (single band) | ~3300 cm⁻¹ (single band) | ~3250 cm⁻¹ (single band) |
| C=O Stretch (Carbonyl) | N/A | ~1680-1720 cm⁻¹ | ~1690-1710 cm⁻¹ | ~1660-1680 cm⁻¹ |
| N-H Bend (Amine/Amide) | ~1620 cm⁻¹ | ~1520-1540 cm⁻¹ | ~1530-1550 cm⁻¹ | ~1540-1560 cm⁻¹ |
| C-N Stretch | ~1250-1335 cm⁻¹ | ~1230-1250 cm⁻¹ | ~1240-1260 cm⁻¹ | ~1250-1270 cm⁻¹ |
Experimental Protocols
Synthesis of Boc-protected 3-Aminophenol
Materials:
-
3-Aminophenol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-aminophenol in THF in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add a solution of di-tert-butyl dicarbonate in THF dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure tert-butyl (3-hydroxyphenyl)carbamate.
FT-IR Spectroscopic Analysis
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample (3-aminophenol or the protected derivative) onto the center of the ATR crystal.
-
Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with isopropanol after each measurement.
Visualization of the Protection Reaction and FT-IR Analysis Workflow
Caption: Workflow for the synthesis and FT-IR analysis of protected 3-aminophenol.
A Comparative Guide to Boc and Cbz Protection of 3-Aminophenol for Researchers and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the intricate pathways of pharmaceutical development, the strategic use of protecting groups is fundamental. For the protection of amines, both the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are venerable tools, each offering distinct advantages and disadvantages. This guide provides an objective, data-driven comparison of Boc and Cbz protection strategies as applied to 3-aminophenol, a common building block in medicinal chemistry. The choice of protecting group can significantly influence reaction efficiency, yield, and the overall synthetic strategy due to their orthogonal deprotection conditions. The Boc group is characteristically acid-labile, while the Cbz group is typically removed via catalytic hydrogenolysis.
Performance Comparison: Boc vs. Cbz Protection
| Parameter | Boc Protection (on 4-aminophenol) | Cbz Protection (on 4-aminophenol) |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Yield | ~96% | ~90% |
| Reaction Time | ~2 minutes | ~8 minutes |
| Deprotection | Acidic conditions (e.g., TFA, HCl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Stable to acidic and basic conditions (with some exceptions).[1][2] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of an aminophenol are outlined below. These protocols are based on established procedures for similar aromatic amines and can be adapted for 3-aminophenol.
Boc Protection of 3-Aminophenol
This protocol is adapted from a general procedure for the Boc protection of anilines.
Reagents:
-
3-Aminophenol
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.)
-
Triethylamine (TEA, 1.2 eq.) or other suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve 3-aminophenol in the chosen solvent.
-
Add the base to the solution and cool to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the base and other water-soluble impurities.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Cbz Protection of 3-Aminophenol
This protocol is a general method for the Cbz protection of amines.
Reagents:
-
3-Aminophenol
-
Benzyl chloroformate (Cbz-Cl, 1.05 eq.)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Tetrahydrofuran (THF)/Water or Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve 3-aminophenol in the chosen solvent system.
-
Add the base to the mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to proceed at 0 °C or room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, the mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting residue can be purified by silica gel column chromatography.[3]
Deprotection Protocols
The choice of deprotection method is a critical consideration and is determined by the stability of other functional groups in the molecule.
-
Boc Deprotection (Acidic Cleavage): The Boc group is readily cleaved under acidic conditions. A common procedure involves dissolving the Boc-protected 3-aminophenol in a solvent like dichloromethane and treating it with an excess of trifluoroacetic acid (TFA). The reaction is typically complete within a few hours at room temperature.[2] Alternatively, a solution of hydrogen chloride in an organic solvent like dioxane or methanol can be used.
-
Cbz Deprotection (Hydrogenolysis): The Cbz group is most commonly removed by catalytic hydrogenolysis. The Cbz-protected 3-aminophenol is dissolved in a solvent such as methanol or ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to an atmosphere of hydrogen gas. This method is generally clean, with toluene and carbon dioxide as the byproducts.[3]
Reaction Pathways and Structures
The following diagrams illustrate the chemical structures of the starting material and the protected products, as well as the deprotection pathways.
Conclusion
Both Boc and Cbz are highly effective for the protection of the amino group in 3-aminophenol, generally providing high yields. The choice between them is primarily dictated by the overall synthetic strategy and the presence of other functional groups. The Boc group is favored when downstream steps are sensitive to hydrogenolysis but stable to acidic conditions. Conversely, the Cbz group is the protecting group of choice when the substrate is acid-sensitive but can tolerate catalytic hydrogenation. The orthogonality of these two protecting groups is a key advantage, allowing for selective deprotection in complex, multi-step syntheses.
References
The Strategic Advantage of Boc Protection in Phenol-Containing Scaffolds: A Comparative Guide
In the complex landscape of multi-step organic synthesis, particularly in pharmaceutical development, the selection of a protecting group is a critical decision that dictates the efficiency and success of a synthetic route. For molecules containing both amine and phenol functionalities, such as derivatives of aminophenol, the tert-butoxycarbonyl (Boc) group offers significant advantages over other common amine protecting groups. Its unique deprotection conditions provide a level of selectivity—or orthogonality—that is often essential for preserving the integrity of the sensitive phenol group.
This guide provides an objective comparison of the Boc group against two other widely used amine protecting groups, the carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, in the context of a phenol-containing substrate like tert-butyl (3-hydroxyphenyl)carbamate.
The Core Advantage: Orthogonality
The primary distinction and key advantage of the Boc group lies in its unique cleavage conditions, which form the basis of its orthogonality.[1] Orthogonality is the ability to remove one protecting group selectively in the presence of others using specific, non-interfering reaction conditions.[2]
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] These conditions are generally mild enough to leave a phenol's hydroxyl group unaffected.
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[2][4] This method poses a risk of reducing the aromatic ring of the phenol, especially under harsh conditions.[1][5]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, most commonly with a solution of piperidine.[2] The basic conditions will deprotonate the acidic phenol, which can lead to undesired side reactions or complications in purification.
This fundamental difference in deprotection chemistry is crucial when synthesizing complex molecules where a free phenolic hydroxyl is required for subsequent reactions.
Figure 1. Logical workflow comparing the deprotection of different amine protecting groups on a phenol-containing substrate and the resulting outcome for the phenol group.
Data Presentation: Performance Comparison
While a single study with a direct head-to-head comparison on tert-butyl (3-hydroxyphenyl)carbamate is not available, the following table summarizes representative data compiled from various sources to illustrate the expected outcomes. The data highlights the superior chemoselectivity of the Boc group in this context.
| Protecting Group | Deprotection Reagent | Substrate Example | Typical Yield | Potential Side Reactions Affecting Phenol | Reference |
| Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | N-Boc-4-aminophenol | >95% | None. Phenol group is stable to acidic conditions. | [6][7] |
| Cbz | H₂, 10% Pd/C in Methanol | N-Cbz-aniline | ~95% | Potential for over-reduction/hydrogenolysis of the phenol's aromatic ring, especially at higher temperatures or pressures.[1][5] | [4] |
| Fmoc | 20% Piperidine in DMF | N-Fmoc-aniline | ~95% | Deprotonation of the acidic phenol by the basic piperidine, which can complicate subsequent reactions or purification. | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the protection of an aminophenol with a Boc group and its subsequent selective deprotection.
Protocol 1: Boc Protection of 4-Aminophenol
This procedure describes the chemoselective N-protection of 4-aminophenol, leaving the hydroxyl group free.
Materials:
-
4-Aminophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 4-aminophenol (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (4-hydroxyphenyl)carbamate.
Figure 2. Experimental workflow for the N-Boc protection of 4-aminophenol.
Protocol 2: Selective Deprotection of tert-butyl (4-hydroxyphenyl)carbamate
This protocol details the removal of the Boc group using trifluoroacetic acid, a standard method that preserves the phenol functionality.[4][8]
Materials:
-
tert-butyl (4-hydroxyphenyl)carbamate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve tert-butyl (4-hydroxyphenyl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq, typically a 25-50% solution in DCM) to the stirred solution.[5][9]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[4]
-
Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-aminophenol.
Conclusion
For the selective protection of an amino group in a molecule that also contains a phenol, the tert-butoxycarbonyl (Boc) group is demonstrably superior to Cbz and Fmoc. Its key advantage is its orthogonal deprotection strategy; it is efficiently removed under acidic conditions that are compatible with the sensitive phenol moiety. In contrast, the hydrogenolysis required for Cbz deprotection can lead to unwanted reduction of the phenol ring, and the basic conditions for Fmoc removal will deprotonate the phenol, leading to potential side reactions. This makes the Boc group an indispensable tool for researchers in drug development and complex organic synthesis, enabling cleaner reactions and higher yields when working with polyfunctional aromatic compounds.
References
- 1. Catalytic hydrogenolysis lignin to obtain phenols: A review of selective cleavage of ether bonds :: BioResources [bioresources.cnr.ncsu.edu]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. Frontiers | Catalytic hydrogenolysis of lignin to phenolic monomers over Ru supported N,S-co-doped biochar: The importance of doping atmosphere [frontiersin.org]
A Comparative Guide to the Structural Validation of Tert-butyl 3-hydroxyphenylcarbamate Focusing on Elemental Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for the structural validation of Tert-butyl 3-hydroxyphenylcarbamate. We present supporting theoretical data, detail experimental protocols, and offer a clear workflow for the validation process.
The Critical Role of Structural Validation
In the realm of drug discovery and chemical research, the precise structure of a synthesized compound dictates its physical, chemical, and biological properties. An erroneous structural assignment can lead to misinterpreted data, wasted resources, and potentially unsafe outcomes. Therefore, employing a suite of analytical techniques to confirm the elemental composition and connectivity of atoms is not just good practice, but a scientific necessity.
Elemental Analysis of this compound
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound.[1] For a pure sample of this compound (Molecular Formula: C₁₁H₁₅NO₃), the theoretical elemental composition can be calculated as a percentage of its molecular weight (209.24 g/mol ).[2]
Table 1: Theoretical vs. Expected Experimental Elemental Analysis Data for this compound
| Element | Theoretical Mass % | Expected Experimental Range (%)* |
| Carbon (C) | 63.14 | 62.84 - 63.44 |
| Hydrogen (H) | 7.23 | 6.93 - 7.53 |
| Nitrogen (N) | 6.69 | 6.39 - 6.99 |
| Oxygen (O) | 22.93 | 22.63 - 23.23 |
*Note: The expected experimental range for elemental analysis by combustion is typically within ±0.3% of the theoretical value.[3]
A close correlation between the experimental and theoretical values provides strong evidence for the compound's empirical formula.
Comparison with Alternative Structural Validation Methods
While elemental analysis is powerful for determining elemental composition, it does not provide information about the arrangement of atoms. Therefore, it is crucial to use it in conjunction with other spectroscopic techniques.
Table 2: Comparison of Structural Validation Techniques for Carbamates
| Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis | Elemental composition and purity.[1] | Highly accurate and precise for determining elemental ratios.[4] | Provides no information on molecular structure or isomerism. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment, connectivity, and stereochemistry of atoms (¹H, ¹³C).[5] | Provides a detailed "map" of the molecule. | Can be complex to interpret for large molecules; requires pure samples. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[6] | High sensitivity and resolving power for separating mixtures. | Does not provide structural information on its own. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[7] | High sensitivity; can provide information about molecular formula and substructures. | Fragmentation can be complex; may not distinguish between isomers. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, O-H).[5] | Quick and non-destructive. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Elemental Analysis (Combustion Method)
The most common method for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds is combustion analysis.[3][4]
-
Sample Preparation: A small, accurately weighed amount of the purified and dried this compound (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted in a furnace at high temperatures (around 1000°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).
-
Separation and Detection: The resulting gases are passed through a separation column (often a gas chromatography column) to resolve them.[1] The separated gases are then detected by a thermal conductivity detector.
-
Quantification: The amount of each gas is quantified, and from these values, the percentage of each element in the original sample is calculated. Oxygen content is often determined by pyrolysis in a separate analysis.[8]
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a synthesized compound like this compound, integrating elemental analysis with other key analytical techniques.
Caption: A logical workflow for the structural validation of a synthesized organic compound.
References
- 1. azom.com [azom.com]
- 2. aldlab.com [aldlab.com]
- 3. researchgate.net [researchgate.net]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. cires1.colorado.edu [cires1.colorado.edu]
A Comparative Guide to Base Selection for Boc Protection of 3-Aminophenol
The protection of the amino group in 3-aminophenol with a tert-butyloxycarbonyl (Boc) group is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. The choice of base for this reaction is critical as it can significantly influence reaction efficiency, yield, and purity of the final product. This guide provides a comparative analysis of various bases commonly employed for the Boc protection of 3-aminophenol, supported by experimental data and detailed protocols.
The Boc protection of an amine involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). A base is required to neutralize the acidic proton of the amine, facilitating its nucleophilic attack on the Boc anhydride.[1] The general mechanism involves the amine attacking a carbonyl group of Boc₂O, leading to the formation of a carbamate and the release of tert-butoxide and carbon dioxide.[1]
Comparative Performance of Bases
The selection of an appropriate base is crucial for optimizing the Boc protection of 3-aminophenol. Both organic and inorganic bases have been successfully utilized. The following table summarizes the performance of commonly used bases based on available data for aminophenols and other anilines. While direct comparative studies on 3-aminophenol are limited, the data presented provides valuable insights for base selection.
| Base | Typical Solvent(s) | Reaction Conditions | Typical Yield (%) | Notes |
| Triethylamine (TEA) | Dichloromethane (DCM), THF, Methanol/Water | Room temperature to 55°C, overnight | 90-97[2] | A widely used, versatile organic base.[3] Good solubility in common organic solvents. Can require heating to achieve high yields in some cases.[2] |
| Sodium Bicarbonate (NaHCO₃) | Dioxane/Water, Chloroform/Water | Room temperature to reflux | High | A mild and inexpensive inorganic base.[4] Often used in biphasic systems.[4] The reaction may require longer reaction times or heating to go to completion. |
| 4-Dimethylaminopyridine (DMAP) | Acetonitrile, Dichloromethane | Room temperature | High | A highly efficient catalyst, often used in small amounts alongside another base like TEA.[3][4] It significantly accelerates the reaction.[5] |
| Sodium Hydroxide (NaOH) | Water, Water/THF | Room temperature | High | A strong, inexpensive inorganic base.[4] Its high basicity can sometimes lead to side reactions, and careful control of stoichiometry is important. |
| Potassium Carbonate (K₂CO₃) | Methanol, Acetonitrile | Reflux | High | Another common inorganic base, often used when a stronger base than sodium bicarbonate is needed.[6] |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the Boc protection of an amino group using different bases.
Protocol 1: Boc Protection using Triethylamine (TEA) [3]
-
Dissolve 3-aminophenol (1.0 equiv.) in dichloromethane (DCM).
-
Add triethylamine (1.5 equiv.).
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv.) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography if necessary.
Protocol 2: Boc Protection using Sodium Bicarbonate (NaHCO₃) [7]
-
Dissolve the amine (1.0 equiv.) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equiv.).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) to the suspension.
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by chromatography.
Protocol 3: DMAP-Catalyzed Boc Protection [3]
-
Dissolve the amine (1.0 equiv.) in acetonitrile or dichloromethane.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) to the solution.
-
Stir the mixture at room temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Experimental Workflow
The general workflow for the Boc protection of 3-aminophenol can be visualized as a series of sequential steps, from reaction setup to product isolation and purification.
References
A Comparative Guide to Analytical Methods for Confirming Complete Deprotection of N-Boc-3-aminophenol
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Ensuring the complete cleavage of the Boc group from N-Boc-3-aminophenol to yield 3-aminophenol is critical for the success of subsequent synthetic steps and the purity of the final compound. This guide provides a comparative overview of common analytical methods used to confirm this deprotection, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable technique for their needs.
Reaction Overview
The deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the carbamate to release the free amine, carbon dioxide, and isobutylene.
Reaction Scheme:
-
Starting Material: N-Boc-3-aminophenol
-
Product: 3-Aminophenol
-
Key Transformation: Loss of the Boc group (C₅H₉O₂)
Comparison of Analytical Methods
A variety of analytical techniques can be employed to monitor the progress of the deprotection reaction and confirm the complete consumption of the starting material. The choice of method depends on factors such as the required level of certainty, available instrumentation, and the desired speed of analysis.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative technique ideal for monitoring the real-time progress of a reaction. The appearance of a new, more polar spot (the product) and the disappearance of the starting material spot indicate the reaction's progression.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) or chloroform and methanol (e.g., 95:5 v/v) can be effective. The polarity may need to be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the starting material, co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
Visualization:
-
Visualize the plate under UV light (254 nm).
-
Stain the plate using a potassium permanganate (KMnO₄) solution or ninhydrin stain. The product, 3-aminophenol, will stain readily with ninhydrin (typically yielding a purple spot) due to the presence of the primary amine.
-
Data Interpretation: Complete deprotection is indicated by the complete disappearance of the starting material spot and the appearance of a single, lower Rf spot corresponding to the more polar 3-aminophenol.
| Compound | Expected Rf Value | Visualization |
| N-Boc-3-aminophenol | Higher Rf | UV active |
| 3-Aminophenol | Lower Rf | UV active, Stains with Ninhydrin |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most definitive methods for confirming Boc deprotection, providing unambiguous structural information and quantitative analysis.
Experimental Protocol:
-
Sample Preparation: Evaporate the solvent from a worked-up aliquot of the reaction mixture. Dissolve the residue in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Analysis: The most conclusive evidence of complete deprotection is the disappearance of the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
¹³C NMR Analysis: This technique confirms the removal of the entire Boc group by showing the disappearance of the signals for the quaternary and methyl carbons of the tert-butyl group, as well as the carbamate carbonyl carbon.
Quantitative Data Summary:
| Nucleus | N-Boc-3-aminophenol (Expected δ, ppm) | 3-Aminophenol (Expected δ, ppm) | Key Indicator of Deprotection |
| ¹H NMR | ~1.5 (s, 9H, C(CH₃)₃) | N/A | Disappearance of the singlet at ~1.5 ppm. |
| ~6.5-7.5 (m, 4H, Ar-H) | ~6.1-7.0 (m, 4H, Ar-H) | Shift in aromatic proton signals. | |
| ¹³C NMR | ~153 (C=O) | N/A | Disappearance of the carbonyl signal. |
| ~80 (quaternary C(CH₃)₃) | N/A | Disappearance of the quaternary carbon signal. | |
| ~28 (C(CH₃)₃) | N/A | Disappearance of the methyl carbon signal. |
Mass Spectrometry (MS)
Mass spectrometry directly measures the mass-to-charge ratio (m/z) of molecules, providing definitive confirmation of the mass change associated with the removal of the Boc group.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the crude or purified product in a suitable solvent like methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI). Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: A successful deprotection is confirmed by the disappearance of the molecular ion peak of the starting material and the appearance of the molecular ion peak for the product. The mass difference should correspond to the mass of the Boc group (100.12 amu).[1]
Quantitative Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| N-Boc-3-aminophenol | C₁₁H₁₅NO₃ | 209.24 | 210.24 |
| 3-Aminophenol | C₆H₇NO | 109.13 | 110.13 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive quantitative technique used to separate, identify, and quantify each component in a mixture. It is excellent for determining the purity of the product and quantifying any remaining starting material.
Experimental Protocol:
-
Column: A reverse-phase column, such as a C18 column, is typically used.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water, often with an acidic modifier like phosphoric acid or formic acid. A typical starting condition could be 40% acetonitrile in water with 0.1% formic acid.[1]
-
Detector: UV detector set to a wavelength where both the starting material and product absorb, typically around 230-275 nm.[2]
-
Sample Preparation: Prepare a dilute solution of the reaction mixture in the mobile phase.
-
Analysis: Inject the sample and monitor the retention times. The more polar product, 3-aminophenol, will typically have a shorter retention time than the less polar N-Boc-3-aminophenol.
Data Interpretation: The reaction is complete when the peak corresponding to N-Boc-3-aminophenol is absent, and only the peak for 3-aminophenol is observed. The purity can be calculated from the peak area percentages.
| Compound | Expected Retention Time |
| N-Boc-3-aminophenol | Longer |
| 3-Aminophenol | Shorter |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid technique that provides information about the functional groups present in a molecule. It is useful for quickly verifying the disappearance of the carbamate C=O bond and the appearance of the primary amine N-H bonds.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (KBr pellet or ATR) or as a thin film after solvent evaporation.
-
Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Successful deprotection is confirmed by the disappearance of the strong carbamate C=O stretch and the appearance of N-H stretching bands.
Quantitative Data Summary:
| Functional Group | N-Boc-3-aminophenol (Expected Wavenumber, cm⁻¹) | 3-Aminophenol (Expected Wavenumber, cm⁻¹) | Key Indicator of Deprotection |
| Carbamate C=O Stretch | ~1680-1720 (strong) | N/A | Disappearance of this band. |
| Amine N-H Stretch | ~3300 (secondary amine) | ~3300-3500 (two bands, primary amine) | Appearance of two distinct N-H bands. |
| O-H Stretch | ~3200-3600 (broad) | ~3200-3600 (broad) | Overlaps with N-H stretch. |
Visualized Workflows
The following diagrams illustrate the general workflow for monitoring the deprotection reaction and a logical approach to selecting an analytical method.
Conclusion
While rapid methods like TLC and FTIR are invaluable for real-time reaction monitoring and quick functional group analysis, they are primarily qualitative. For unambiguous confirmation of complete deprotection and assessment of product purity, NMR spectroscopy and Mass Spectrometry are the most powerful techniques.[1] ¹H NMR provides definitive evidence of the removal of the tert-butyl group, while MS confirms the expected molecular weight change. HPLC is the superior method for quantitative purity analysis, capable of detecting even trace amounts of starting material. For comprehensive and reliable validation, a combination of a rapid method (like TLC) during the reaction followed by definitive structural confirmation (NMR and/or MS) of the final product is the recommended approach.
References
A Comparative Guide to the Synthesis of Tert-butyl 3-hydroxyphenylcarbamate: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Tert-butyl 3-hydroxyphenylcarbamate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of reported yields and experimental protocols for its synthesis, primarily through the widely utilized N-Boc protection of 3-aminophenol.
Comparison of Synthetic Yields
The synthesis of this compound predominantly involves the reaction of 3-aminophenol with di-tert-butyl dicarbonate (Boc anhydride). The yield of this reaction is influenced by various factors, including the choice of solvent, base, and catalyst. Below is a summary of reported yields under different conditions.
| Reagents | Solvent | Base/Catalyst | Yield (%) | Reference |
| 3-Aminophenol, Boc Anhydride | Acetonitrile/Ethanol | tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP) | 94% | [1] |
| Aniline, Boc Anhydride | Dichloromethane (DCM) | Amberlite-IR 120 | 95% | [2] |
| Aniline, Boc Anhydride | Toluene | Amberlite-IR 120 | 80% | [2] |
| Aniline, Boc Anhydride | Acetonitrile | Amberlite-IR 120 | 80% | [2] |
| Various Amines, Boc Anhydride | Solvent-free | Amberlyst-15 | 95-99% | [2] |
Note: While some of the listed yields are for the analogous reaction with aniline, they provide valuable insight into the impact of different reaction conditions on the Boc protection of aromatic amines.
Experimental Protocols
Detailed methodologies are crucial for reproducing and optimizing synthetic procedures. The following are protocols for key experiments cited in the literature.
Method 1: Synthesis using a Pyridine-based Carbonate Reagent
This method utilizes a specific Boc-donating reagent, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP), to achieve a high yield.
Experimental Protocol: A mixture of 3-aminophenol (1 equivalent) and tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP) (1 equivalent) is prepared in a solution of acetonitrile and ethanol. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified to yield this compound.[1]
Method 2: Catalyst-Free Synthesis in Water-Acetone
An environmentally friendly approach involves performing the reaction in a water-acetone mixture without the need for a catalyst.
Experimental Protocol: To a solution of 3-aminophenol (1 equivalent) in a mixture of water and acetone, di-tert-butyl dicarbonate (1.1 equivalents) is added. The reaction mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the product can be isolated by extraction with an organic solvent and subsequent purification. This method is noted for its simplicity and eco-friendly nature, often resulting in excellent yields.[3]
Method 3: General Procedure for Boc Protection of Amines
This is a general and widely applicable protocol for the N-Boc protection of various amines, including 3-aminophenol.
Experimental Protocol: The amine (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water. A base, such as triethylamine (1.1-1.5 equivalents) or sodium bicarbonate, is added to the solution. Di-tert-butyl dicarbonate (1.1-1.2 equivalents) is then added portion-wise or as a solution in the same solvent. The reaction is stirred at room temperature and monitored by TLC. After completion, the reaction mixture is typically worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.[4][5]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis of this compound.
Signaling Pathway of Boc Protection
The reaction proceeds through a nucleophilic attack of the amino group of 3-aminophenol on one of the carbonyl carbons of Boc anhydride. The subsequent collapse of the tetrahedral intermediate leads to the formation of the carbamate and byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Tert-butyl 3-hydroxyphenylcarbamate: A Procedural Guide
Core Safety and Hazard Information
Based on data from analogous compounds such as tert-butyl N-butyl-N-(3-hydroxyphenyl)carbamate and tert-butyl (4-chloro-3-hydroxyphenyl)carbamate, it is prudent to handle tert-butyl 3-hydroxyphenylcarbamate with care. The general hazard classifications for this chemical class are summarized below.
Table 1: Summary of Hazard Data for Tert-butyl Carbamate Analogs
| Hazard Classification | GHS Hazard Statement | Corresponding Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential.
-
Hand Protection: Wear protective gloves, such as nitrile rubber. It is important to consult the glove manufacturer's specifications for chemical resistance and breakthrough times.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Disposal Procedures
The primary recommendation for the disposal of this compound and its containers is to treat them as hazardous waste.[3][4][5]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for organic waste.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, should be considered contaminated and disposed of as hazardous waste.
-
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected for disposal.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified professional waste disposal service.[3] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[6]
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash.[3][6]
-
No On-site Neutralization: No specific experimental protocols for the neutralization or deactivation of this compound are documented in the available safety literature. Therefore, attempting to neutralize the chemical in the lab is not recommended.
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.
References
Personal protective equipment for handling Tert-butyl 3-hydroxyphenylcarbamate
Essential Safety and Handling Guide for Tert-butyl 3-hydroxyphenylcarbamate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Hazard Identification and Protective Measures
This compound and structurally similar carbamate compounds are classified as hazardous substances that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Ingestion may also be harmful.[3][4] Therefore, strict adherence to the following personal protective equipment (PPE) protocols is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[5] | To prevent eye contact which can cause serious irritation.[1][2][3][6] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and subsequent irritation.[1][4][5] |
| Body Protection | Laboratory coat or appropriate protective clothing. | To prevent skin exposure.[1][5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter. | Required when there is a risk of dust generation or if exposure limits are exceeded.[5] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing exposure and ensuring safety.
1. Preparation:
-
Read and understand all safety precautions before handling the compound.[5]
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1][5]
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Don all required personal protective equipment as outlined in the table above.
2. Handling:
-
Avoid all direct contact with the eyes, skin, and clothing.[1]
-
Minimize the generation of dust and prevent its accumulation.[5]
-
Do not inhale the substance.[5]
-
Use grounding and bonding for containers and receiving equipment to prevent static discharge.[5]
3. Post-Handling:
-
Thoroughly wash hands and face after handling is complete.[1]
-
Remove any contaminated clothing and wash it before reuse.[1][5]
-
Eating, drinking, and smoking are strictly prohibited in the work area.[5]
4. Spill and Emergency Procedures:
-
Small Spills: Moisten the solid material with water and carefully transfer it to a labeled, sealed container for disposal. Use dampened absorbent paper to clean up any remaining residue.[5]
-
General Spills: Immediately clean up spills, following all protective equipment precautions. Sweep or absorb the material into a suitable container for disposal. Ensure adequate ventilation and avoid creating dusty conditions.[5]
-
First Aid - Eyes: In case of eye contact, immediately rinse with water for several minutes. If present, remove contact lenses and continue rinsing. Seek medical attention if irritation persists.[1]
-
First Aid - Skin: For skin contact, wash the affected area with plenty of soap and water. If skin irritation develops, seek medical advice.[1]
5. Disposal:
-
Dispose of this compound and its containers at an approved waste disposal facility.[1][6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
